molecular formula C28H35NO3 B15543607 Ulipristal-d3

Ulipristal-d3

货号: B15543607
分子量: 436.6 g/mol
InChI 键: HKDLNTKNLJPAIY-CQZQNDRGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ulipristal-d3 is a useful research compound. Its molecular formula is C28H35NO3 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H35NO3

分子量

436.6 g/mol

IUPAC 名称

(8S,11R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H35NO3/c1-17(30)28(32)14-13-25-23-11-7-19-15-21(31)10-12-22(19)26(23)24(16-27(25,28)2)18-5-8-20(9-6-18)29(3)4/h5-6,8-9,15,23-25,32H,7,10-14,16H2,1-4H3/t23-,24+,25-,27-,28-/m0/s1/i3D3

InChI 键

HKDLNTKNLJPAIY-CQZQNDRGSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Ulipristal-d3 is a deuterated analog of Ulipristal (B1683391) acetate (B1210297). Deuteration is a process where one or more hydrogen atoms in a molecule are replaced by deuterium, a heavier isotope of hydrogen. This modification does not typically alter the fundamental mechanism of action of a drug but is often employed to modify its pharmacokinetic profile, such as metabolism and half-life. Therefore, this guide will focus on the well-established mechanism of action of Ulipristal acetate as a proxy for this compound.

Executive Summary

Ulipristal acetate is a selective progesterone (B1679170) receptor modulator (SPRM) with a complex mechanism of action characterized by both antagonistic and partial agonistic effects on the progesterone receptor (PR).[1][2][3] Its primary application in emergency contraception stems from its ability to inhibit or delay ovulation, even when administered shortly before the luteinizing hormone (LH) surge.[4] Additionally, ulipristal acetate is thought to exert effects on the endometrium that may contribute to its contraceptive efficacy by rendering the uterine lining non-receptive to implantation.[2] This guide provides a detailed examination of the molecular interactions, signaling pathways, and physiological effects of ulipristal acetate, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective Progesterone Receptor Modulation

Ulipristal acetate's pharmacological effects are primarily mediated through its high-affinity binding to the progesterone receptor.[2] Unlike full agonists (like progesterone) or full antagonists, ulipristal acetate's mixed agonist/antagonist profile is tissue- and context-dependent. This selective modulation is the cornerstone of its clinical utility.

Interaction with the Progesterone Receptor

Ulipristal acetate binds to the ligand-binding domain of the progesterone receptor, inducing a conformational change that is distinct from that induced by either progesterone or pure antagonists. This altered conformation affects the recruitment of co-activators and co-repressors to the receptor-DNA complex, leading to a differential regulation of progesterone-responsive genes.

Signaling Pathway Modulation

The binding of ulipristal acetate to the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression.

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Ulipristal Ulipristal Acetate PR_HSP Progesterone Receptor (PR) - Heat Shock Protein (HSP) Complex Ulipristal->PR_HSP Binds to PR PR_Ulipristal PR-Ulipristal Complex PR_HSP->PR_Ulipristal HSP Dissociation PR_Ulipristal_dimer Dimerized PR-Ulipristal Complex PR_Ulipristal->PR_Ulipristal_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) on DNA PR_Ulipristal_dimer->PRE Binds to DNA CoReg Differential Recruitment of Co-activators & Co-repressors PRE->CoReg mRNA Altered mRNA Transcription CoReg->mRNA Protein Modified Protein Synthesis mRNA->Protein Cellular_Response Altered Cellular Response (e.g., Delayed Ovulation) Protein->Cellular_Response

Figure 1: Ulipristal Acetate Signaling Pathway.

Quantitative Data

Receptor Binding Affinity

Ulipristal acetate exhibits a high and specific affinity for the progesterone receptor, with lower affinity for other steroid receptors. This selectivity contributes to its favorable side-effect profile compared to less selective compounds.

CompoundReceptorRelative Binding Affinity (%) [Progesterone = 100%]Reference
Ulipristal Acetate Progesterone (PR)High[5]
Glucocorticoid (GR)Lower than PR[5][6]
Androgen (AR)Weak[6]
Estrogen (ER)Negligible[6]
Mineralocorticoid (MR)Negligible[6]
Monodemethylated Metabolite Progesterone (PR)Similar to Ulipristal Acetate[5]
Didemethylated Metabolite Progesterone (PR)~10-fold weaker than Ulipristal Acetate[5]
Pharmacokinetic Properties
ParameterValueReference
Bioavailability Nearly 100%[3]
Protein Binding 96.7–99.5%[3]
Metabolism Primarily by CYP3A4[3]
Elimination Half-life ~32 hours[3]
Excretion ~90% with feces[3]
Efficacy in Ovulation Inhibition

Clinical studies have demonstrated the dose-dependent effect of ulipristal acetate on delaying or inhibiting ovulation. A single 30 mg dose is effective even when administered in the late follicular phase.

Timing of AdministrationDoseOutcomeReference
Mid-follicular phase10-100 mgDose-dependent delay in follicular rupture and suppression of estradiol[7]
Follicle size ≥18 mm30 mgFollicular rupture failed to occur in 59% of cycles[2]
Pre-ovulatory (before LH surge)30 mgOvulation delayed in the majority of subjects[4]
Day of LH peak30 mgOvulation delayed for 24-48 hours[4]

Experimental Protocols

Competitive Radioligand Binding Assay for Steroid Receptors

This protocol provides a representative methodology for determining the binding affinity of a compound like ulipristal acetate to steroid receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific steroid receptor.

Materials:

  • Receptor Source: Cytosolic extracts from tissues or cells expressing the target receptor (e.g., rabbit uterus for PR, rabbit thymus for GR, rat prostate for AR), or recombinant human receptors.

  • Radioligand: A tritium-labeled ligand with high affinity for the target receptor (e.g., [³H]-promegestone for PR, [³H]-dexamethasone for GR, [³H]-R1881 for AR).

  • Test Compound: Ulipristal acetate.

  • Assay Buffer: Tris-HCl buffer with appropriate additives.

  • Scintillation Cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled ligand).

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Prep Prepare Serial Dilutions of Test Compound Incubate Incubate Receptor, Radioligand, and Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Figure 2: Radioligand Binding Assay Workflow.
Endometrial Gene Expression Analysis

This protocol outlines a general approach for analyzing changes in endometrial gene expression following treatment with ulipristal acetate.

Objective: To identify differentially expressed genes in the endometrium after ulipristal acetate administration.

Materials:

  • Endometrial biopsy samples: Collected from subjects before and after treatment.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR or microarray reagents and instrumentation.

Procedure:

  • Collect endometrial biopsies at a specific time point in the menstrual cycle (e.g., mid-luteal phase).

  • Immediately stabilize the tissue to preserve RNA integrity.

  • Extract total RNA from the tissue samples using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA via reverse transcription.

  • Perform quantitative real-time PCR (qPCR) for specific target genes or a global gene expression analysis using microarrays or RNA sequencing.

  • Normalize the gene expression data to appropriate housekeeping genes.

  • Analyze the data to identify genes that are significantly up- or down-regulated in the post-treatment samples compared to pre-treatment samples.

Biopsy Collect Endometrial Biopsy RNA_Extract Extract Total RNA Biopsy->RNA_Extract cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth Gene_Expression Perform qPCR or Microarray cDNA_Synth->Gene_Expression Data_Analysis Analyze Gene Expression Data Gene_Expression->Data_Analysis

References

Synthesis and Characterization of Ulipristal-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal (B1683391) acetate (B1210297) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the treatment of uterine fibroids.[1][2] In pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the active pharmaceutical ingredient in biological matrices. Ulipristal-d3, a deuterated analog of ulipristal, serves this critical role, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays.[3][4][5] This technical guide provides an in-depth overview of the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves the preparation of the non-deuterated ulipristal followed by the introduction of the deuterium (B1214612) label at the acetyl group. Several synthetic routes for ulipristal acetate have been reported, generally involving a multi-step process starting from steroid precursors.[6][7][8] A plausible final step for the introduction of the deuterium label is the acetylation of the 17-hydroxyl group of the ulipristal precursor using a deuterated acetylating agent.

Experimental Protocol: Final Step Acetylation

A potential method for the synthesis of this compound from its precursor is outlined below. This protocol is based on general acetylation procedures for steroid scaffolds.

Materials:

  • Ulipristal (17α-hydroxy-11β-(4-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione)

  • Acetic anhydride-d6

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • The ulipristal precursor is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous pyridine is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

  • Acetic anhydride-d6 is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound. A typical method would utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer.[9] The detection is commonly performed using a UV detector at a wavelength of approximately 302 nm.[9] Commercial sources often report a purity of >95% for this compound.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and the successful incorporation of the deuterium atoms. For this compound (C₃₀H₃₄D₃NO₄), the expected molecular weight is approximately 478.64 g/mol .[11] In LC-MS/MS applications, specific precursor-to-product ion transitions are monitored for quantification. For this compound, a common transition is m/z 479.3 → 416.2.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to be very similar to that of ulipristal acetate, with the notable absence of the singlet corresponding to the acetyl protons (typically around 2.0 ppm). The integration of the remaining proton signals would be consistent with the structure.

  • ¹³C NMR: The carbon NMR spectrum would also closely resemble that of the non-deuterated analog. The signal for the carbonyl carbon of the acetyl group would be present, while the signal for the methyl carbon of the acetyl group would be a septet due to coupling with deuterium.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the acetyl group, confirming the location of the isotopic label.

Data Presentation

Table 1: Physicochemical and Analytical Data for this compound

ParameterValueReference
Chemical Name(11ß)-17-(Acetyloxy-d3)-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione[10]
Molecular FormulaC₃₀H₃₄D₃NO₄[11]
Molecular Weight478.64 g/mol [11]
Purity (by HPLC)>95%[10]
Isotopic Enrichment>95%[10]
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, acetonitrile, DMSO

Table 2: LC-MS/MS Parameters for this compound

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[3][5]
Precursor Ion (m/z)479.3[3][5]
Product Ion (m/z)416.2[3][5]

Mandatory Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound precursor Ulipristal Precursor (17-hydroxy) reaction Acetylation Reaction precursor->reaction reagents Acetic Anhydride-d6, Pyridine, DCM reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A logical workflow for the synthesis of this compound.

Signaling Pathway of Ulipristal

SPRM_Pathway cluster_pathway Mechanism of Action of Ulipristal Acetate Ulipristal Ulipristal Acetate PR Progesterone Receptor (PR) Ulipristal->PR binds to PRE Progesterone Response Element (PRE) PR->PRE binds to Gene_Expression Altered Gene Expression PRE->Gene_Expression modulates Biological_Effect Biological Effect (e.g., Ovulation Inhibition) Gene_Expression->Biological_Effect leads to

Caption: Signaling pathway of Ulipristal as a Selective Progesterone Receptor Modulator.

Experimental Workflow for Bioanalysis

Bioanalysis_Workflow cluster_bioanalysis Bioanalytical Workflow using this compound Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Sample->Extraction IS This compound (Internal Standard) IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Ulipristal Acetate Analysis->Quantification

Caption: Experimental workflow for the quantification of ulipristal acetate using this compound.

References

An In-depth Technical Guide to the Core Relationship of Ulipristal-d3 to Ulipristal Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relationship between Ulipristal-d3 and Ulipristal (B1683391) acetate (B1210297), tailored for professionals in research and drug development. The document outlines the fundamental role of this compound as a deuterated internal standard for the quantitative analysis of Ulipristal acetate. Included are detailed comparative data, experimental protocols, and visualizations of key pathways and workflows to support advanced analytical applications.

Core Relationship and Application

This compound is a stable, deuterium-labeled isotopologue of Ulipristal acetate.[1][2][3] Its primary and critical function in a scientific setting is to serve as an internal standard (IS) for the accurate quantification of Ulipristal acetate in complex biological matrices, such as plasma and serum.[2][4] In analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability in these processes and enhancing the accuracy and precision of the measurement.[2]

Ulipristal acetate is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[5][6][7] Accurate determination of its concentration in biological fluids is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Ulipristal_acetate Ulipristal Acetate (Analyte) Quantification Accurate Quantification (e.g., LC-MS/MS) Ulipristal_acetate->Quantification Is quantified in Ulipristal_d3 This compound (Deuterated Analog) IS Internal Standard (IS) Ulipristal_d3->IS Serves as IS->Quantification Enables

Logical relationship of this compound to Ulipristal acetate.

Comparative Data Presentation

The following tables summarize the key physicochemical and analytical properties of Ulipristal acetate and its deuterated analog, this compound.

Table 1: Physicochemical Properties

PropertyUlipristal AcetateThis compound
Molecular Formula C₃₀H₃₇NO₄[5][6]C₃₀H₃₄D₃NO₄[1][3]
Molecular Weight 475.63 g/mol [6]478.64 g/mol [1][3]
CAS Number 126784-99-4[5][6]1621894-62-9[3]
Appearance White to light yellow solid[1][6]Off-white to light yellow solid[1]
Melting Point 184 - 188 °C[6]Not specified
Water Solubility 0.00341 mg/mL[7]Not specified
logP 5.11[7]Not specified

Table 2: Mass Spectrometry Data for Bioanalysis

ParameterUlipristal AcetateThis compound (Internal Standard)
Ionization Mode Positive Electrospray Ionization (ESI+)[4][8]Positive Electrospray Ionization (ESI+)[4][8]
Precursor Ion (m/z) 476.2[4][8][9]479.3[4][8][9]
Product Ion (m/z) 134.1[4][8][9]416.2[4][8][9]

Experimental Protocols

Quantification of Ulipristal Acetate in Human Plasma using LC-MS/MS

This protocol outlines a common method for the determination of Ulipristal acetate in human plasma samples.

3.1.1. Materials and Reagents

  • Ulipristal acetate analytical standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (LC-MS grade)

  • Water (deionized or Milli-Q)

3.1.2. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples to room temperature.

  • Into a microcentrifuge tube, add 50 µL of the plasma sample.

  • Spike with 30 µL of the this compound internal standard working solution (e.g., 50.0 ng/mL in methanol).[4]

  • Add 200 µL of cold methanol to precipitate plasma proteins.[4]

  • Vortex the mixture for 10 minutes.[4]

  • Centrifuge the tubes at 4,000 rpm for 10 minutes.[4]

  • Transfer 100 µL of the clear supernatant to a clean tube.[4]

  • Mix the supernatant with 100 µL of a methanol/water (1:1, v/v) solution.[4]

  • Inject 10 µL of the final mixture into the LC-MS/MS system.[4]

cluster_0 Sample Preparation Plasma 50 µL Human Plasma Spike Add 30 µL this compound (IS) Plasma->Spike Precipitate Add 200 µL Methanol Spike->Precipitate Vortex Vortex 10 min Precipitate->Vortex Centrifuge Centrifuge 4,000 rpm, 10 min Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Dilute Mix with 100 µL Methanol/Water (1:1) Supernatant->Dilute Inject Inject 10 µL into LC-MS/MS Dilute->Inject

Workflow for LC-MS/MS sample preparation.

3.1.3. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 UPLC or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Column: Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm) or equivalent[9]

  • Mobile Phase A: Water with 2 mM ammonium acetate and 0.3% formic acid[9]

  • Mobile Phase B: Methanol[9]

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min[9]

  • Column Temperature: 40 °C[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[4][8]

  • MRM Transitions:

    • Ulipristal acetate: m/z 476.2 → 134.1[4][8][9]

    • This compound (IS): m/z 479.3 → 416.2[4][8][9]

  • Source Temperature: 150 °C[4]

  • Desolvation Temperature: 500 °C[4]

Signaling Pathway of Ulipristal Acetate

Ulipristal acetate exerts its biological effects by modulating the progesterone receptor (PR). The canonical signaling pathway is as follows:

  • Ligand Binding: Ulipristal acetate, being structurally similar to progesterone, binds to the progesterone receptor in the cytoplasm.

  • Conformational Change and Dimerization: This binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins and form a dimer.

  • Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.

  • DNA Binding: In the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

  • Modulation of Gene Transcription: The binding of the complex to PREs recruits co-activators or co-repressors, thereby modulating (either activating or inhibiting) the transcription of progesterone-responsive genes. This leads to the downstream physiological effects of Ulipristal acetate.

cluster_0 Cytoplasm cluster_1 Nucleus UPA Ulipristal Acetate PR Progesterone Receptor (PR) UPA->PR Binds to Complex UPA-PR Complex PR->Complex Forms NucComplex UPA-PR Complex Complex->NucComplex Translocates to PRE Progesterone Response Element (PRE) on DNA NucComplex->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription Leads to

Signaling pathway of Ulipristal acetate.

References

Isotopic Labeling and Stability of Ulipristal-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and stability of Ulipristal-d3, a deuterated analog of Ulipristal acetate (B1210297). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.

Introduction to Ulipristal and Isotopic Labeling

Ulipristal acetate is a selective progesterone (B1679170) receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[1] Its mechanism of action involves binding to the progesterone receptor, where it can exert agonist or antagonist effects depending on the target tissue, ultimately preventing or delaying ovulation and altering the endometrium.[2][3]

Isotopic labeling, the replacement of one or more atoms of a molecule with an isotope, is a critical technique in pharmaceutical research.[4] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used to create labeled internal standards for quantitative bioanalysis by mass spectrometry.[5] this compound is the deuterium-labeled version of Ulipristal acetate, which serves as an invaluable tool in pharmacokinetic and metabolic studies due to its mass difference from the unlabeled drug.[4][5]

Isotopic Labeling of this compound

While specific proprietary methods for the synthesis of this compound are not publicly detailed, a plausible synthetic route can be extrapolated from established syntheses of Ulipristal acetate and general deuteration techniques. The deuterium atoms in commercially available this compound are typically located on the N,N-dimethylamino group.

Proposed Synthetic Pathway

The synthesis of this compound would likely follow a similar pathway to Ulipristal acetate, with the introduction of the deuterium label at a late stage to maximize efficiency. A key step in the synthesis of Ulipristal acetate involves the introduction of the 11β-[4-(dimethylamino)phenyl] group.[6][7][8]

A potential method for the preparation of this compound involves the use of a deuterated Grignard reagent or a late-stage methylation with a deuterated methylating agent. For instance, a precursor amine could be methylated using deuterated methyl iodide (CD₃I) or other deuterated methylating agents.

G Proposed Isotopic Labeling Workflow for this compound cluster_synthesis Synthesis of Precursor cluster_labeling Deuterium Labeling cluster_final_steps Final Synthetic Steps Start Starting Steroid Precursor Epoxidation Epoxidation Start->Epoxidation Cyanation Cyanation Epoxidation->Cyanation Hydroxyl_Protection Hydroxyl Protection Cyanation->Hydroxyl_Protection Grignard_Reaction Grignard Reaction with 4-aminophenylmagnesium bromide Hydroxyl_Protection->Grignard_Reaction Demethylation_Precursor Precursor with 11β-(4-aminophenyl) group Grignard_Reaction->Demethylation_Precursor Deuteromethylation N,N-di(trideuteriomethyl)ation (e.g., using CD₃I) Demethylation_Precursor->Deuteromethylation Deuterated_Intermediate Deuterated Intermediate Deuteromethylation->Deuterated_Intermediate Methylation Methylation at C17 Deuterated_Intermediate->Methylation Acetylation Acetylation at C17 Methylation->Acetylation Ulipristal_d3 This compound Acetylation->Ulipristal_d3

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: General N-Deuteromethylation

This protocol outlines a general procedure for the N-deuteromethylation of an aromatic amine, a key step in the proposed synthesis of this compound.

Materials:

  • Amine precursor of Ulipristal

  • Deuterated methyl iodide (CD₃I)

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the amine precursor in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as anhydrous potassium carbonate, to the reaction mixture.

  • Slowly add a stoichiometric excess of deuterated methyl iodide to the stirring solution at room temperature.

  • Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N,N-di(trideuteriomethyl)ated intermediate.

Stability of this compound

The stability of a deuterated internal standard is crucial for its reliable use in quantitative assays. Stability is assessed through forced degradation studies and long-term storage evaluations.

Forced Degradation Studies

Forced degradation studies on the parent compound, Ulipristal acetate, provide valuable insights into the potential degradation pathways of this compound. The C-D bond is stronger than the C-H bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down degradation at the labeled site. However, degradation often occurs at other sites in the molecule.

A stability-indicating HPLC method was used to assess the degradation of Ulipristal acetate under various stress conditions. The results are summarized in the table below.

Stress ConditionReagent/ConditionDuration% Degradation of Ulipristal Acetate
Acidic Hydrolysis 0.1 N HCl24 hours12.40%
Alkaline Hydrolysis 0.1 N NaOH24 hours23.90%
Oxidative Degradation 30% H₂O₂24 hours53.63%
Neutral Hydrolysis Water24 hours5.06%

Data sourced from a study on the forced degradation of Ulipristal acetate.

These results indicate that Ulipristal acetate is most susceptible to oxidative degradation, followed by alkaline and acidic hydrolysis. The deuterated analog, this compound, is expected to exhibit a similar degradation profile, as the deuterium labels are on the N,N-dimethylamino group, which is not the primary site of the observed degradation reactions.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1 N HCl) Analysis HPLC/LC-MS Analysis Acid->Analysis Alkali Alkaline Hydrolysis (0.1 N NaOH) Alkali->Analysis Oxidation Oxidative Degradation (30% H₂O₂) Oxidation->Analysis Neutral Neutral Hydrolysis (Water) Neutral->Analysis Ulipristal Ulipristal Acetate Solution Ulipristal->Acid Ulipristal->Alkali Ulipristal->Oxidation Ulipristal->Neutral Data Quantification of Degradation Products Analysis->Data

Caption: Workflow for forced degradation studies of Ulipristal acetate.

Long-Term Stability and Storage

Proper storage is essential to maintain the integrity of this compound. As with other deuterated standards, the primary concerns are chemical degradation and isotopic exchange.

Recommended Storage Conditions:

  • Solid Form: Store at -20°C in a desiccator to protect from moisture.

  • In Solution: Store in a tightly sealed vial at -20°C. Aprotic solvents such as acetonitrile (B52724) or methanol (B129727) are recommended to minimize the risk of hydrogen-deuterium (H/D) exchange.

Long-Term Stability Considerations:

  • The stability of deuterated standards in solution should be periodically verified.

  • Avoid repeated freeze-thaw cycles.

  • For quantitative applications, it is advisable to prepare fresh working solutions from a stock solution stored under optimal conditions.

Mechanism of Action: Progesterone Receptor Signaling

Ulipristal acetate, and by extension this compound, exerts its pharmacological effects by modulating the progesterone receptor (PR). The PR is a nuclear receptor that, upon binding to progesterone, undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene transcription.

Ulipristal, as a selective progesterone receptor modulator, can act as either an antagonist or a partial agonist at the PR, depending on the cellular context. In the context of emergency contraception, it primarily acts as a progesterone antagonist, inhibiting or delaying ovulation.

G Ulipristal's Mechanism of Action via Progesterone Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulipristal Ulipristal PR Progesterone Receptor (PR) Ulipristal->PR Binds to PR HSP Heat Shock Proteins (HSP) PR->HSP Inactive Complex Nucleus Nucleus PR->Nucleus Translocation Progesterone Progesterone Progesterone->PR Blocked by Ulipristal PRE Progesterone Response Element (PRE) on DNA Transcription Gene Transcription PRE->Transcription Modulation of Transcription Biological_Effect Inhibition/Delay of Ovulation Transcription->Biological_Effect

Caption: Simplified signaling pathway of Ulipristal at the progesterone receptor.

Conclusion

This compound is a critical tool for the accurate quantification of Ulipristal acetate in biological matrices. Understanding its synthesis, stability, and mechanism of action is paramount for its effective use in research and drug development. This guide provides a foundational understanding of these aspects, offering detailed protocols and data to support its application in scientific studies. The stability of this compound is comparable to its unlabeled counterpart under forced degradation conditions, and with proper storage, it serves as a reliable internal standard.

References

Ulipristal-d3 for In Vitro and In Vivo Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ulipristal-d3, a deuterium-labeled isotopologue of Ulipristal acetate (B1210297), for its application in in vitro and in vivo research. This document outlines its physicochemical properties, the principles of its use as an internal standard, detailed experimental protocols, and the relevant biological pathways of its parent compound.

Introduction to this compound

This compound is a stable isotope-labeled version of Ulipristal acetate, a selective progesterone (B1679170) receptor modulator (SPRM). Due to their nearly identical chemical and physical properties to their unlabeled counterparts, stable isotope-labeled compounds like this compound are ideal internal standards for quantitative bioanalysis using mass spectrometry[1][2][3]. The incorporation of deuterium (B1214612) atoms results in a higher mass, allowing for its differentiation from the unlabeled analyte by the mass spectrometer without altering its behavior during sample preparation and chromatographic separation[2][3].

Ulipristal acetate, the parent compound, is utilized in emergency contraception and for the management of uterine fibroids[4][5]. It functions by modulating the progesterone receptor, exhibiting both antagonistic and partial agonist activities[4]. Research into its mechanism of action and pharmacokinetics is crucial for its clinical application, and this compound plays a vital role in enabling precise and accurate quantification in these studies.

Physicochemical and Quantitative Data

Quantitative data for this compound and its parent compound, Ulipristal acetate, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name(11β)-17-(Acetyloxy-d3)-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione[6]
Molecular FormulaC₃₀H₃₄D₃NO₄[6][7][8]
Molecular Weight478.64 g/mol [6][7]
CAS Number1621894-62-9[7]
Purity≥97%[6]
Isotopic Purity>95% (98.9% in a specific lot)[6]
AppearanceOff-White to Light Yellow Solid[6]
SolubilityChloroform (Slightly), Methanol (B129727) (Slightly)[6]
Storage Conditions4°C[6]

Table 2: Mass Spectrometry Data for Ulipristal Acetate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ulipristal Acetate476.2134.1ESI+
This compound (Internal Standard)479.3416.2ESI+

Table 3: Pharmacokinetic Parameters of Ulipristal Acetate (Single 30 mg Oral Dose in Humans)

ParameterValueReference
Cmax (Peak Plasma Concentration)176 ± 89 ng/mL[9]
Tmax (Time to Peak Concentration)~1 hour (0.5-2.0 h)[9]
AUC₀-inf (Area Under the Curve)556 ± 260 ng·h/mL[9]
Terminal Half-life (t½)32.4 ± 6.3 hours[9]

Synthesis of this compound

A specific, detailed, publicly available protocol for the synthesis of this compound was not identified in the literature. However, the synthesis would involve the general principles of preparing deuterium-labeled steroids. This typically includes either starting with a deuterated precursor or introducing deuterium atoms at specific positions of a non-labeled intermediate through methods like reductive deuteration or base-catalyzed exchange with a deuterium source (e.g., D₂O)[9][10][11][12].

The synthesis of the parent compound, Ulipristal acetate, is a multi-step process that can be achieved through various routes, often starting from a steroid precursor. One described method involves epoxidation, cyanation, hydroxyl protection, a Grignard reaction, methylation, and acetylation[13]. To produce this compound, deuterium atoms would likely be introduced in the final acetylation step by using a deuterated acetylating agent, such as acetic anhydride-d6, to form the acetyloxy-d3 group.

Experimental Protocols

In Vitro Research: Use of Ulipristal Acetate

The following are representative protocols for in vitro studies investigating the effects of Ulipristal acetate.

This protocol assesses the effect of Ulipristal acetate on the proliferation of uterine fibroid cells.

Materials:

  • Uterine fibroid cell line (e.g., UtLM)

  • Complete cell culture medium

  • Ulipristal acetate stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed uterine fibroid cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of Ulipristal acetate in complete culture medium.

  • Replace the existing medium with the medium containing different concentrations of Ulipristal acetate. Include a vehicle control (medium with the same concentration of DMSO as the highest Ulipristal acetate concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT-containing medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

This protocol investigates the effect of Ulipristal acetate on embryo implantation in a co-culture system.

Materials:

  • Human endometrial stromal and epithelial cells

  • Collagen gel

  • Cell culture inserts

  • Culture medium supplemented with estrogen and progesterone

  • Ulipristal acetate

  • Human blastocysts

Procedure:

  • Establish a three-dimensional endometrial co-culture by mixing stromal cells with collagen and overlaying with epithelial cells.

  • Culture the cells until confluent in a medium containing progesterone.

  • Treat the cultures with Ulipristal acetate (e.g., 200 ng/mL) or vehicle (control).

  • Introduce healthy human blastocysts to the cultures.

  • Culture for an additional 5 days, changing the medium every 2 days.

  • Assess embryo attachment to the endometrial cell surface by gentle washing and microscopic examination.

In Vivo Research: Pharmacokinetic Study in Rats

The following is a representative protocol for an in vivo pharmacokinetic study of Ulipristal acetate in rats, utilizing this compound as an internal standard.

Materials:

  • Sprague-Dawley rats

  • Ulipristal acetate formulation for oral gavage

  • This compound (for internal standard)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize rats for at least one week before the study[14].

    • Fast the animals overnight before dosing, with free access to water[14][15].

    • Administer a single oral dose of Ulipristal acetate via gavage[15][16][17].

  • Blood Sampling:

    • Collect blood samples (e.g., ~100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 32, and 48 hours post-dose)[15][16].

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation (Protein Precipitation):

      • To a small volume of plasma (e.g., 50 µL), add the this compound internal standard solution.

      • Add a protein precipitating agent (e.g., cold methanol or acetonitrile).

      • Vortex and centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant for LC-MS/MS analysis.

    • Chromatographic and Mass Spectrometric Conditions:

      • Use a C18 reverse-phase column for chromatographic separation.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

      • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

      • Monitor the specific precursor-to-product ion transitions for Ulipristal acetate and this compound (see Table 2).

    • Quantification:

      • Construct a calibration curve using known concentrations of Ulipristal acetate spiked into blank plasma.

      • Determine the concentration of Ulipristal acetate in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by Ulipristal acetate and a typical experimental workflow for its analysis.

Signaling Pathways

Ulipristal acetate primarily exerts its effects through the modulation of the progesterone receptor. It also interacts with the glucocorticoid receptor and can influence other signaling cascades.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulipristal_Acetate Ulipristal Acetate PR_HSP_Complex Inactive PR-HSP Complex Ulipristal_Acetate->PR_HSP_Complex PR Progesterone Receptor (PR) Dimerized_PR Dimerized PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_Complex->PR Ulipristal Acetate Binding PR_HSP_Complex->HSP Dissociation PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binding Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription

Caption: Simplified signaling pathway of Ulipristal acetate via the progesterone receptor.

Glucocorticoid_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ulipristal_Acetate_Antagonist Ulipristal Acetate (Antagonist) GR_HSP_Complex Inactive GR-HSP Complex Ulipristal_Acetate_Antagonist->GR_HSP_Complex GR Glucocorticoid Receptor (GR) No_Transcription Inhibition of Glucocorticoid- Mediated Gene Transcription HSP_GR Heat Shock Proteins GR_HSP_Complex->GR Binding & Inhibition GR_HSP_Complex->HSP_GR No Dissociation STAT3_CCL2_Signaling Ulipristal_Acetate_Inhibitor Ulipristal Acetate STAT3 STAT3 Ulipristal_Acetate_Inhibitor->STAT3 Inhibition of Phosphorylation Cell_Death Induction of Cell Death (in Uterine Sarcoma) Ulipristal_Acetate_Inhibitor->Cell_Death pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 Phosphorylation CCL2_Gene CCL2 Gene pSTAT3->CCL2_Gene Transcription Activation CCL2_Protein CCL2 Protein CCL2_Gene->CCL2_Protein Translation LCMSMS_Workflow Sample Plasma/Serum Sample Spike Spike with this compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., with Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantification LCMS->Quantification Preclinical_To_Clinical_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development In_Vitro In Vitro Studies (e.g., Receptor Binding, Cell Assays) In_Vivo_PK In Vivo Pharmacokinetics (e.g., Rat model) In_Vitro->In_Vivo_PK In_Vivo_Tox Toxicology Studies In_Vivo_PK->In_Vivo_Tox Phase_I Phase I (Safety, PK/PD in Humans) In_Vivo_Tox->Phase_I Ulipristal_d3_Role This compound as Internal Standard for Bioanalysis Ulipristal_d3_Role->In_Vivo_PK Enables Ulipristal_d3_Role->Phase_I Enables Phase_II Phase II (Efficacy and Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

The Pharmacological Profile of Deuterated Ulipristal Acetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

November 2025

Abstract

Ulipristal (B1683391) acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) widely used for emergency contraception and the management of uterine fibroids.[1][2] Deuteration, the strategic replacement of hydrogen atoms with deuterium, is a promising approach to enhance the pharmacokinetic and metabolic profiles of pharmaceuticals. This technical guide provides a comprehensive overview of the known pharmacological profile of ulipristal acetate and explores the potential impact of deuteration on its mechanism of action, pharmacokinetics, pharmacodynamics, and receptor binding affinity. While specific preclinical and clinical data on deuterated ulipristal acetate are limited in the public domain, this document extrapolates from the established properties of UPA and the well-understood principles of the kinetic isotope effect. This guide aims to serve as a foundational resource for researchers and drug developers interested in the potential of deuterated ulipristal acetate as a next-generation therapeutic agent.

Introduction

Ulipristal acetate is a synthetic steroid that acts as a selective progesterone receptor modulator (SPRM), exhibiting both antagonistic and partial agonistic activity on the progesterone receptor (PR).[2][3] Its primary clinical applications are in emergency contraception and the treatment of uterine fibroids.[1][2] The metabolic fate of ulipristal acetate, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme system, presents an opportunity for optimization through deuteration.[1][4]

Deuteration can significantly alter the metabolic stability of a drug by strengthening the chemical bonds at sites of metabolic attack.[5][6] This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially resulting in improved pharmacokinetic parameters such as increased half-life, higher plasma concentrations, and reduced formation of certain metabolites.[6] Commercially available deuterated forms of ulipristal acetate, such as Ulipristal acetate-d3 and Ulipristal acetate-d6, are currently utilized as stable isotopes for tracer and internal standard purposes in quantitative analyses.[7][8] This guide will delve into the established pharmacology of ulipristal acetate and provide a theoretical framework for the anticipated pharmacological profile of its deuterated analogues.

Mechanism of Action: Progesterone Receptor Modulation

Ulipristal acetate's pharmacological effects are primarily mediated through its high-affinity binding to the progesterone receptor.[2] As an SPRM, it exerts tissue-specific effects, acting as a progesterone antagonist in some tissues and a partial agonist in others.[3]

In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[9][10] When used for the treatment of uterine fibroids, its antiproliferative and pro-apoptotic effects on leiomyoma cells are prominent, leading to a reduction in their size.[11]

Potential Impact of Deuteration: Deuteration is not expected to directly alter the intrinsic mechanism of action at the receptor level. The binding affinity and the nature of the interaction with the progesterone receptor are primarily determined by the overall molecular structure and electronic properties, which are minimally affected by isotopic substitution. However, by altering the metabolic profile, deuteration could indirectly influence the duration and intensity of receptor modulation.

Signaling Pathway

The binding of ulipristal acetate to the progesterone receptor initiates a cascade of molecular events that modulate gene expression. As an antagonist, it prevents the conformational changes in the receptor necessary for the recruitment of coactivators and subsequent gene transcription. As a partial agonist, it may recruit a different set of coregulators, leading to a distinct transcriptional response compared to progesterone.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular Space Extracellular Space UPA Ulipristal Acetate PR Progesterone Receptor (PR) UPA->PR Binds UPA_PR_complex UPA-PR Complex HSP Heat Shock Proteins PR->HSP Dissociates from UPA_PR_dimer UPA-PR Dimer UPA_PR_complex->UPA_PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) on DNA UPA_PR_dimer->PRE Binds to CoRegulators Co-regulators (Co-activators/Co-repressors) PRE->CoRegulators Recruits Gene_Transcription Modulation of Gene Transcription CoRegulators->Gene_Transcription Alters

Caption: Progesterone Receptor Signaling Pathway of Ulipristal Acetate.

Pharmacokinetics

Ulipristal acetate is rapidly absorbed after oral administration and is highly protein-bound.[12] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, to its active mono-demethylated and inactive di-demethylated metabolites.[1][13] The terminal elimination half-life is approximately 32 hours.[12][14]

Potential Impact of Deuteration: Deuteration at the sites of metabolism, particularly the N-demethylation positions, is expected to have a significant impact on the pharmacokinetic profile of ulipristal acetate.

  • Reduced Metabolism: The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the rate of CYP3A4-mediated metabolism.[15]

  • Increased Half-Life and Exposure: A slower metabolic clearance would likely lead to a longer elimination half-life (t½) and an increase in the area under the plasma concentration-time curve (AUC).

  • Altered Metabolite Profile: The formation of the mono-demethylated and di-demethylated metabolites could be reduced, potentially altering the overall pharmacological effect and safety profile.

Quantitative Pharmacokinetic Data (Ulipristal Acetate)
ParameterValueReference
BioavailabilityNearly 100%[1]
Protein Binding96.7–99.5%[1]
Elimination Half-life~32 hours[1][12]
Primary Metabolizing EnzymeCYP3A4[1][13]

Receptor Binding Profile

Ulipristal acetate exhibits a high binding affinity for the progesterone receptor.[16] It also binds to the glucocorticoid receptor (GR), where it acts as an antagonist, though with lower potency than mifepristone.[1][17] Its affinity for androgen, estrogen, and mineralocorticoid receptors is negligible.[16][17]

Potential Impact of Deuteration: As with the mechanism of action, deuteration is unlikely to directly alter the receptor binding affinities. These are intrinsic properties of the molecule's shape and electronic structure.

Relative Binding Affinity (Ulipristal Acetate)
ReceptorRelative Binding Affinity (%) (Progesterone = 100%)Reference
Progesterone (PR)High[17]
Glucocorticoid (GR)Lower than PR[17]
Androgen (AR)Weak[17]
Estrogen (ER)Negligible[17]
Mineralocorticoid (MR)Negligible[17]

Experimental Protocols

Detailed experimental protocols are crucial for the characterization of deuterated ulipristal acetate. Below are generalized methodologies for key in vitro and in vivo studies.

In Vitro Metabolic Stability Assay

This assay is designed to determine the rate of metabolism of a compound in liver microsomes.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Deuterated UPA Stock Solution D Incubate Deuterated UPA with Microsomes and NADPH at 37°C A->D B Prepare Liver Microsomes (Human, Rat, etc.) B->D C Prepare NADPH Regenerating System C->D E Collect Samples at Various Time Points D->E F Quench Reaction (e.g., with Acetonitrile) E->F G Analyze Samples by LC-MS/MS F->G H Determine Rate of Metabolism (t½, CLint) G->H

Caption: Workflow for In Vitro Metabolic Stability Assay.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a compound for a specific receptor.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Cell Membranes Expressing Receptor of Interest (e.g., PR) D Incubate Membranes, Radioligand, and Deuterated UPA A->D B Prepare Radioligand (e.g., [3H]-Progesterone) B->D C Prepare Serial Dilutions of Deuterated UPA C->D E Allow to Reach Equilibrium D->E F Separate Bound and Free Radioligand (Filtration) E->F G Quantify Bound Radioactivity (Scintillation Counting) F->G H Calculate Ki or IC50 G->H

Caption: Workflow for Competitive Radioligand Binding Assay.

Conclusion and Future Directions

Deuteration of ulipristal acetate presents a compelling strategy for potentially improving its pharmacokinetic profile. The anticipated reduction in metabolic clearance could lead to a longer duration of action, potentially allowing for lower or less frequent dosing, and a modified safety profile due to altered metabolite formation. While the intrinsic pharmacodynamic properties at the receptor level are not expected to change, the overall therapeutic effect may be enhanced.

Further research is imperative to fully elucidate the pharmacological profile of deuterated ulipristal acetate. Key areas for future investigation include:

  • In vitro studies to confirm the metabolic stability and receptor binding affinities of specific deuterated analogues.

  • In vivo pharmacokinetic studies in animal models to compare the profiles of deuterated and non-deuterated ulipristal acetate.

  • Pharmacodynamic studies to assess the impact of deuteration on the efficacy in models of emergency contraception and uterine fibroids.

  • Safety and toxicology studies to evaluate any potential for altered adverse effect profiles.

The development of deuterated ulipristal acetate could represent a significant advancement in selective progesterone receptor modulator therapy, offering an improved clinical option for patients.

References

The Role of Deuterated Ulipristal (Ulipristal-d3) in Advancing Uterine Fibroid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ulipristal-d3, a deuterated form of the selective progesterone (B1679170) receptor modulator (SPRM) Ulipristal Acetate (B1210297), and its significance in the field of uterine fibroid research. Uterine fibroids, the most common benign tumors in women of reproductive age, are a significant cause of morbidity, including heavy menstrual bleeding, pain, and infertility.[1] Progesterone signaling is a key driver of fibroid growth, making SPRMs like Ulipristal Acetate a targeted and effective therapeutic strategy.[2][3] This document details the mechanism of action, summarizes key clinical findings of the parent compound, provides detailed experimental protocols for in vitro studies, and elucidates the potential advantages of deuteration in enhancing the therapeutic profile of this important drug.

The Core Role of Ulipristal Acetate in Uterine Fibroid Pathophysiology

Ulipristal Acetate (UPA) is a well-established SPRM that exerts its effects by binding to the progesterone receptor (PR), acting as both an antagonist and a partial agonist depending on the target tissue.[4][5] In uterine fibroids, which are progesterone-dependent for their growth, UPA primarily acts as a PR antagonist.[3] This interaction initiates a cascade of molecular events that collectively contribute to the reduction of fibroid size and the alleviation of associated symptoms.

The primary mechanisms of action of UPA in uterine fibroid cells include:

  • Inhibition of Cell Proliferation: UPA has been shown to inhibit the proliferation of fibroid cells in vitro.[2] This is achieved, in part, by upregulating the expression of cell cycle inhibitors p21 and p27, and downregulating the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), leading to a delay in the cell cycle.

  • Induction of Apoptosis: UPA selectively induces programmed cell death (apoptosis) in fibroid cells, while having a minimal effect on normal myometrial cells.[2][3] This is mediated by the downregulation of the anti-apoptotic factor B-cell lymphoma 2 (Bcl-2).

  • Extracellular Matrix (ECM) Remodeling: Uterine fibroids are characterized by excessive deposition of ECM. UPA has been shown to increase the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the ECM, contributing to the shrinkage of the fibroids.

  • Anti-angiogenic Effects: UPA downregulates the expression of vascular endothelial growth factor (VEGF) and its receptor, which are crucial for the formation of new blood vessels that supply the fibroid, thereby inhibiting its growth.

Progesterone Receptor Signaling Pathway

The binding of progesterone to its receptor (PR-A or PR-B) triggers a signaling cascade that promotes the transcription of genes involved in cell proliferation and survival. UPA, by competitively binding to the PR, blocks these downstream effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Progesterone Progesterone PR Progesterone Receptor (PR-A/PR-B) Progesterone->PR Binds to PRE Progesterone Response Element (PRE) PR->PRE Translocates & Binds Apoptosis_Induction Apoptosis PR->Apoptosis_Induction Induces (via UPA) UPA Ulipristal Acetate UPA->PR Blocks Binding Gene_Transcription Gene Transcription (Proliferation, Survival) PRE->Gene_Transcription Activates

Caption: Progesterone Receptor Signaling Pathway Modulation by Ulipristal Acetate.

The Rationale for this compound: The Advantage of Deuteration

While Ulipristal Acetate has proven efficacy, pharmaceutical research continually seeks to optimize drug properties. Deuteration, the process of replacing one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium, is a strategy employed to improve the pharmacokinetic profile of a drug without altering its fundamental mechanism of action.[6]

The key advantages of deuterated drugs like this compound stem from the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to:

  • Improved Metabolic Stability and Increased Half-Life: Slower metabolism can result in a longer drug half-life, allowing for less frequent dosing and more stable plasma concentrations.[4][7]

  • Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, deuteration can reduce the formation of potentially harmful byproducts, thereby improving the drug's safety profile.[8]

  • Enhanced Bioavailability: Slower first-pass metabolism can lead to higher circulating levels of the active drug, potentially increasing its efficacy at a given dose.[8][9]

Pharmacokinetics of Ulipristal Acetate and the Potential Impact of Deuteration

Ulipristal Acetate is rapidly absorbed after oral administration, with a terminal elimination half-life of approximately 32 hours.[5] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[5]

Pharmacokinetic Parameters of Ulipristal Acetate (Single Oral Dose)

ParameterValueReference
Tmax (Time to Peak Concentration) ~1 hour[5]
Terminal Elimination Half-life (t½) ~32 hours[5]
Metabolism Primarily via CYP3A4[5]

While specific pharmacokinetic data for this compound is not publicly available, the principles of deuteration suggest that it could exhibit a longer half-life and altered metabolic profile compared to its non-deuterated counterpart. This could potentially lead to a more favorable dosing regimen and an improved safety profile, making it a highly valuable candidate for further research and development in the treatment of uterine fibroids.

G cluster_0 Ulipristal Acetate cluster_1 This compound UA Ulipristal Acetate Metabolism_UA Standard Metabolism (CYP3A4) UA->Metabolism_UA PK_UA Standard Pharmacokinetics Metabolism_UA->PK_UA UPA_d3 This compound Metabolism_d3 Slower Metabolism (Kinetic Isotope Effect) UPA_d3->Metabolism_d3 PK_d3 Improved Pharmacokinetics (e.g., longer half-life) Metabolism_d3->PK_d3 Advantage Potential for: - Less frequent dosing - Improved safety profile - Enhanced efficacy PK_d3->Advantage Leads to

Caption: Logical Relationship of Deuteration Advantage for this compound.

Quantitative Efficacy of Ulipristal Acetate in Clinical Trials

The efficacy of Ulipristal Acetate in treating uterine fibroids has been extensively evaluated in several large-scale clinical trials, most notably the PEARL and VENUS studies. These trials have consistently demonstrated UPA's ability to control bleeding and reduce fibroid volume.

Table 1: Summary of Efficacy Data from Key Clinical Trials of Ulipristal Acetate

TrialTreatment GroupNBleeding Control (% of patients)Median Fibroid Volume ReductionReference
PEARL I UPA 5mg9691%-21.2%[2][10]
UPA 10mg9892%-12.3%[2][10]
Placebo4819%+3%[2][10]
PEARL II UPA 5mg9790%-[2]
UPA 10mg10398%-[2]
Leuprolide Acetate10189%-[2]
PEARL IV (after 2 courses) UPA 5mg->80%-54%[1][2]
UPA 10mg->80%-58%[1][2]
VENUS II (Course 1) UPA 5mg16242%-[11][12]
UPA 10mg15754.8%-[11][12]
Placebo1130%-[11][12]

Detailed Experimental Protocols for In Vitro Research

The following protocols provide a framework for investigating the effects of this compound on uterine fibroid cells in a laboratory setting.

Cell Culture of Primary Uterine Fibroid Cells
  • Tissue Acquisition: Obtain uterine fibroid tissue samples from patients undergoing hysterectomy or myomectomy with informed consent and institutional review board approval.

  • Cell Isolation:

    • Wash the tissue with phosphate-buffered saline (PBS) containing antibiotics.

    • Mince the tissue into small pieces (1-2 mm³).

    • Digest the tissue with an enzyme solution (e.g., collagenase and dispase) at 37°C with gentle agitation.

    • Neutralize the enzyme activity with cell culture medium containing fetal bovine serum (FBS).

    • Filter the cell suspension through a cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension to pellet the cells.

  • Cell Plating and Culture:

    • Resuspend the cell pellet in complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics).

    • Plate the cells in culture flasks or plates.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the culture medium every 2-3 days.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Treatment: Culture primary uterine fibroid cells and treat with various concentrations of this compound or vehicle control for a specified time period (e.g., 24-72 hours).

  • Cell Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based solution.

    • Permeabilize the cells with a detergent-based solution (e.g., Triton X-100).

  • TUNEL Staining:

    • Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

    • The TdT enzyme will add the labeled dUTP to the 3'-OH ends of fragmented DNA.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Apoptotic cells will exhibit bright nuclear fluorescence.

    • Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

Western Blotting for Progesterone Receptor Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the progesterone receptor signaling pathway.

  • Protein Extraction:

    • Treat cultured uterine fibroid cells with this compound or vehicle control.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., PR-A, PR-B, p21, p27, cyclin E, CDK2, MMP-2) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibodies.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels, normalizing to a loading control protein (e.g., β-actin or GAPDH).

G start Start: Primary Uterine Fibroid Cell Culture treatment Treatment with This compound (or Vehicle Control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-PR, anti-p21) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of Protein Expression detection->analysis

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

Ulipristal Acetate has revolutionized the medical management of uterine fibroids by providing a targeted, effective, and less invasive alternative to surgery. The development of this compound represents a logical and promising next step in optimizing this therapy. By leveraging the kinetic isotope effect, deuteration has the potential to enhance the pharmacokinetic properties of Ulipristal Acetate, potentially leading to a more favorable dosing regimen, improved safety profile, and enhanced patient compliance. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the specific cellular and molecular effects of this compound on uterine fibroid pathophysiology. Further research into this deuterated compound is warranted to fully elucidate its clinical potential and to continue advancing the treatment options available to women suffering from this prevalent condition.

References

An In-depth Technical Guide to the Endocrine Effects of Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal-d3 is the deuterated form of ulipristal (B1683391) acetate (B1210297), a selective progesterone (B1679170) receptor modulator (SPRM). While this compound is primarily utilized as an internal standard for analytical purposes, such as in liquid chromatography-mass spectrometry assays, its endocrine effects are considered equivalent to those of ulipristal acetate.[1][2][3][4] This guide provides a comprehensive technical overview of the endocrine effects of ulipristal acetate, which can be extrapolated to this compound.

Ulipristal acetate exerts its primary pharmacological effects through modulation of the progesterone receptor (PR), demonstrating both antagonist and partial agonist activities depending on the target tissue and the hormonal environment.[5][6] It also exhibits a notable, though less potent, antagonist effect on the glucocorticoid receptor (GR).[7][8] This document details its receptor binding profile, impact on hormonal regulation and target tissue response, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Data Presentation: Receptor Binding Affinity and Pharmacokinetics

The following tables summarize the quantitative data regarding the receptor binding affinity and pharmacokinetic properties of ulipristal acetate.

Table 1: Receptor Binding Affinity of Ulipristal Acetate

ReceptorBinding Affinity ParameterValueNotes
Progesterone Receptor (PR)IC500.2 nMAntagonist activity in CHO cells expressing human PR-B.[9][10]
pIC509.7Calculated from IC50 value.[10]
EC50> 100 nMAgonist activity in CHO cells expressing human PR-B.[9][10]
Glucocorticoid Receptor (GR)Antagonist ActivityComparable to RU-486 (mifepristone) at 1000 nM.In HepG2 cells, ulipristal acetate at 1000 nM completely blocked the transcriptional response to dexamethasone.[8]
GR-inactivating potencyLower than RU486.Structural analysis suggests the inability of ulipristal acetate to contact Gln642 in GR explains its lower potency compared to RU486.[11]
Androgen Receptor (AR)Binding AffinityWeak/NegligibleStructural models suggest the AR binding pocket is too small to accommodate ulipristal acetate.[11][12]
Estrogen Receptor (ER)Binding AffinityNegligible[12]
Mineralocorticoid Receptor (MR)Binding AffinityNegligibleStructural models suggest inappropriate interactions with the C11 substituent of ulipristal acetate.[11]

Table 2: Pharmacokinetic Parameters of Ulipristal Acetate (30 mg single dose)

ParameterValueUnit
Tmax (Time to maximum concentration)~1hour
Cmax (Maximum serum concentration)176 ± 89ng/mL
Half-life~32hours
Protein Binding97-99%

Endocrine Effects

Effects on the Hypothalamic-Pituitary-Ovarian Axis and Ovulation

Ulipristal acetate's primary mechanism of action as an emergency contraceptive is the inhibition or delay of ovulation.[13][14] This is achieved by antagonizing the effects of progesterone at the level of the hypothalamus, pituitary, and ovary.

When administered in the follicular phase before the luteinizing hormone (LH) surge, ulipristal acetate can delay follicular development and rupture.[15] It can postpone the LH surge, and even if the LH surge has initiated, it can still inhibit follicular rupture.[14][16] Studies have shown that a single 30 mg dose of ulipristal acetate administered when the follicular diameter is ≥18 mm can delay follicular rupture for at least 5 days in a significant percentage of women.[17]

Effects on the Endometrium

The effects of ulipristal acetate on the endometrium are complex and dependent on the timing of administration. When given in the early luteal phase, it can cause a dose-dependent delay in endometrial maturation and a decrease in endometrial thickness.[13] Continuous daily administration of lower doses (5 or 10 mg) for the treatment of uterine fibroids leads to specific, non-physiological histological changes known as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC). These changes, which include inactive glandular epithelium and altered stromal vessels, are generally considered benign and reversible upon cessation of treatment.[13][18][19]

Antiglucocorticoid Effects

Ulipristal acetate is a competitive antagonist of the glucocorticoid receptor.[7][8] This binding prevents the nuclear translocation of the GR, thereby inhibiting the transcription of glucocorticoid-responsive genes.[7] While this antiglucocorticoid activity is weaker than that of mifepristone, it is a notable off-target effect.[7] Studies in human uterine fibroid and liver cells have demonstrated that ulipristal acetate can block glucocorticoid-mediated gene transcription in a dose-dependent manner.[8]

Experimental Protocols

Competitive Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (IC50 and Ki) of this compound for a specific steroid receptor (e.g., Progesterone Receptor).

Materials:

  • Radiolabeled ligand (e.g., [3H]-progesterone)

  • Receptor source (e.g., cell homogenates or purified receptor)

  • This compound (unlabeled competitor)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound. A control group with no competitor (total binding) and a group with a high concentration of a known potent unlabeled ligand (non-specific binding) are included.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][20][21]

In Vivo Ovulation Inhibition Assay (Mouse Model)

Objective: To assess the in vivo efficacy of this compound in inhibiting ovulation.

Materials:

  • Immature female mice

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • This compound dissolved in a suitable vehicle (e.g., sesame oil)

  • Saline solution

Methodology:

  • Ovarian Stimulation: Immature female mice are injected with PMSG to stimulate follicular development, mimicking the action of follicle-stimulating hormone (FSH).[22][23]

  • Induction of Ovulation: 48 hours after PMSG administration, mice are injected with hCG to mimic the LH surge and induce ovulation.[22]

  • Treatment: this compound is administered at various doses and time points relative to the hCG injection. A control group receives the vehicle only.

  • Assessment of Ovulation: Approximately 18-20 hours after hCG administration, the mice are euthanized, and the oviducts are collected. The number of oocytes in the ampullae is counted under a microscope to determine if ovulation has occurred.[22]

  • Data Analysis: The percentage of mice in which ovulation is inhibited at each dose and time point is calculated and compared to the control group.

Assessment of Endometrial Effects (Human Biopsy)

Objective: To characterize the histological and molecular changes in the endometrium following this compound administration.

Materials:

  • Endometrial biopsy samples from treated and control subjects

  • Formalin for tissue fixation

  • Paraffin for embedding

  • Hematoxylin and eosin (B541160) (H&E) for staining

  • Antibodies for immunohistochemistry (e.g., for Ki-67, PR, ER)

  • RNA extraction and qPCR reagents for gene expression analysis

Methodology:

  • Biopsy Collection: Endometrial biopsies are obtained from participants at baseline and after a course of treatment with this compound.

  • Histological Analysis: Biopsy samples are fixed in formalin, embedded in paraffin, sectioned, and stained with H&E. The endometrial morphology is assessed by a pathologist for features of PAEC.[24]

  • Immunohistochemistry: Sections are stained with specific antibodies to assess the expression and localization of key proteins, such as the proliferation marker Ki-67 and steroid receptors (PR and ER).[25]

  • Gene Expression Analysis: Total RNA is extracted from a portion of the biopsy. The expression levels of progesterone-regulated genes and other relevant markers are quantified using quantitative real-time PCR (qPCR).[26]

  • Data Analysis: Histological findings are described and categorized. Immunohistochemical staining is scored, and gene expression data is analyzed for significant changes between baseline and post-treatment samples.

Mandatory Visualizations

G cluster_0 Ulipristal Acetate's Modulation of Progesterone Receptor Signaling UPA Ulipristal Acetate PR Progesterone Receptor (PR) UPA->PR Binds and Modulates (Antagonist/Partial Agonist) PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA Progesterone Progesterone Progesterone->PR Activates Transcription Modulation of Gene Transcription PRE->Transcription Ovulation Inhibition of Ovulation Transcription->Ovulation Endometrium Altered Endometrial Development Transcription->Endometrium

Caption: Ulipristal acetate's modulation of the progesterone receptor signaling pathway.

G cluster_1 Experimental Workflow: Competitive Radioligand Binding Assay A Prepare Receptor Source and Radioligand B Incubate Receptor, Radioligand, and this compound (competitor) A->B C Separate Bound from Unbound Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

G cluster_2 Ulipristal Acetate's Antagonism of Glucocorticoid Receptor Signaling UPA Ulipristal Acetate GR Glucocorticoid Receptor (GR) in Cytoplasm UPA->GR Binds and Blocks (Antagonist) Nuclear_Translocation Nuclear Translocation GR->Nuclear_Translocation Blocked by UPA Glucocorticoid Glucocorticoid (e.g., Cortisol) Glucocorticoid->GR Activates GRE Glucocorticoid Response Element (GRE) Gene_Transcription Inhibition of Gene Transcription Nuclear_Translocation->Gene_Transcription Prevents

Caption: Antagonistic effect of ulipristal acetate on glucocorticoid receptor signaling.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ulipristal Acetate in Human Plasma using Ulipristal-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ulipristal (B1683391) acetate (B1210297) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ulipristal-d3, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and other research applications requiring reliable measurement of Ulipristal acetate concentrations in biological matrices.

Introduction

Ulipristal acetate is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids. Accurate quantification of Ulipristal acetate in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the determination of Ulipristal acetate in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Ulipristal acetate reference standard

  • This compound internal standard (IS)[1]

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Human plasma (blank)

Stock Solution Preparation
  • Ulipristal Acetate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ulipristal acetate in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ulipristal acetate stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent.

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation.[2][3]

  • Pipette 50 µL of human plasma into a microcentrifuge tube.[3]

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic separation is performed using a reversed-phase C18 column, and detection is achieved by tandem mass spectrometry in the positive ion electrospray ionization (ESI) mode.[2][3]

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System
ColumnKinetex EVO C18 (2.1 x 50 mm, 2.6 µm) or equivalent[2]
Mobile Phase AWater with 2 mM ammonium acetate and 0.3% formic acid[2]
Mobile Phase BMethanol
Flow Rate0.3 mL/min[2]
Injection Volume5 µL
Column Temperature40 °C
Run Time4.0 minutes[2][3]
MS System
Ionization ModePositive Electrospray Ionization (ESI+)[2][3]
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature500 °C
MRM Transitions
Ulipristal acetatem/z 476.2 → 134.1[2][3]
This compound (IS)m/z 479.3 → 416.2[2][3]

Results and Discussion

The described method was validated for linearity, precision, and accuracy. The use of this compound as an internal standard ensures reliable quantification by correcting for any potential matrix effects or variations during sample processing.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.05 - 300 ng/mL[2][3]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL[3]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%)85 - 115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (50 µL) is Add this compound (IS) plasma->is precip Protein Precipitation (Methanol) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Ulipristal acetate.

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard analyte_peak Ulipristal Acetate Peak Area ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak This compound Peak Area is_peak->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Ulipristal Acetate Concentration calibration->concentration

Caption: Logic of quantification using an internal standard.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of Ulipristal acetate in human plasma. The use of this compound as an internal standard ensures data accuracy and precision, making this protocol well-suited for demanding research applications, including pharmacokinetic studies.

References

Application Note: Quantitative Analysis of Ulipristal Acetate in Human Plasma using Ulipristal-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ulipristal (B1683391) acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1][2] Accurate and sensitive quantification of ulipristal acetate in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[1][3] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ulipristal acetate in human plasma, utilizing its deuterated internal standard, Ulipristal-d3. The method is highly selective and sensitive, making it suitable for high-throughput analysis in a clinical or research setting.[3]

Principle

The method involves the extraction of ulipristal acetate and the internal standard (this compound) from human plasma via protein precipitation.[3][4] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[3][4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Ulipristal Acetate analytical standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)[1]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)[1]

  • Ammonium acetate (LC-MS grade)

  • Water (HPLC grade)[5]

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1]

  • Analytical column: ACE Excel 3 C18-PFP or Kinetex EVO C18 (2.1 x 50 mm, 2.6 μm)[3][4]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Ulipristal Acetate in 10 mL of methanol.[5]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase or a suitable solvent to create calibration standards.[5]

  • IS Working Solution (50.0 ng/mL): Spike 50 µL of plasma sample with 30 µL of this internal standard working solution.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[1]

  • To 50 µL of plasma sample (blank, calibration standard, or unknown), add 30 µL of the internal standard working solution (e.g., 50.0 ng/mL this compound).[1]

  • Add 200 µL of methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 10 minutes.[1]

  • Centrifuge the samples at 4,000 rpm for 10 minutes.[1]

  • Transfer 100 µL of the supernatant to a clean tube.

  • Mix the supernatant with 100 µL of a methanol/water (1:1, v/v) solution.[1]

  • Inject 10 µL of the final mixture into the LC-MS/MS system.[1]

LC-MS/MS Analysis Workflow

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is add_methanol Add Methanol (200 µL) (Protein Precipitation) add_is->add_methanol vortex Vortex (10 min) add_methanol->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with Methanol/Water (1:1) supernatant->dilute inject Inject (10 µL) dilute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Workflow for the LC-MS/MS analysis of Ulipristal Acetate in plasma.

Data and Results

Liquid Chromatography Parameters
ParameterCondition 1Condition 2
Column ACE Excel 3 C18-PFP[3]Kinetex EVO C18 (2.1 x 50 mm, 2.6 μm)[4]
Mobile Phase A 0.1% Formic Acid in Water[1]Water with 2 mM Ammonium Acetate and 0.3% Formic Acid[4]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1]Methanol[4]
Flow Rate 0.2 - 0.3 mL/min[1]0.3 mL/min[4]
Column Temperature 40 °C[1]Not Specified
Injection Volume 10 µL[1]Not Specified
Run Time 4 min[3]4 min[4]
Mass Spectrometry Parameters
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 2.5 kV[1]
Source Temperature 150 °C[1]
Desolvation Temperature 500 °C[1]
Desolvation Gas Flow 1000 L/H[1]
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ulipristal Acetate 476.2[3][4]134.1[3][4]
This compound (IS) 479.3[3][4]416.2[3][4]
Method Validation Summary
ParameterResult
Linearity Range 0.0500 - 100 ng/mL[3] and 0.300 - 300 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.0500 ng/mL[3]
Intra- and Inter-day Precision and Accuracy Within acceptable limits for bioanalytical assays[4]
Matrix Effect, Extraction Recovery, and Stability Satisfactory[3]

Logical Relationship for Quantification

Quantification Logic upa_peak Peak Area of Ulipristal Acetate ratio Calculate Peak Area Ratio (UPA / IS) upa_peak->ratio is_peak Peak Area of This compound (IS) is_peak->ratio cal_curve Calibration Curve (Peak Area Ratio vs. Concentration) ratio->cal_curve concentration Determine Concentration of Ulipristal Acetate cal_curve->concentration

Logical flow for the quantification of Ulipristal Acetate.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of ulipristal acetate in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. The simple protein precipitation protocol allows for rapid sample turnaround, making this method highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The method has been validated over a wide linear range with a low limit of quantification, demonstrating its robustness for clinical and research applications.

References

Application Note: High-Throughput and Efficient Sample Preparation for the Bioanalysis of Ulipristal-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the extraction of Ulipristal-d3, a deuterated internal standard for Ulipristal (B1683391) Acetate (B1210297) (UPA), from human plasma samples. The described methods, primarily Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), are tailored for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This document outlines the necessary materials, step-by-step procedures, and key performance metrics to ensure reliable and reproducible results in pharmacokinetic and bioequivalence studies.

Introduction

Ulipristal Acetate (UPA) is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Accurate quantification of UPA in biological matrices is essential for clinical and pharmacological research.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the bioanalytical method. This document details two common and effective sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation and Liquid-Liquid Extraction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the bioanalytical methods of Ulipristal Acetate, utilizing this compound as an internal standard.

ParameterMethodValueReference
AnalyteUlipristal Acetate-[2][3]
Internal StandardUlipristal Acetate-d3-[2][3]
Linear RangeProtein Precipitation0.0500 - 100 ng/mL[2]
Protein Precipitation0.300 - 300 ng/mL[3]
Lower Limit of Quantification (LLOQ)Protein Precipitation0.0500 ng/mL[2]
Plasma VolumeProtein Precipitation50 µL[2]
Protein Precipitation100 µL[4]
Liquid-Liquid Extraction250 µL[4]
Run TimeProtein Precipitation4 min[2][3]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is favored for its simplicity, speed, and suitability for high-throughput analysis.[1]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • LC-MS grade methanol (B129727) or acetonitrile[2][4]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.[4]

  • Add 20 µL of the this compound internal standard working solution.[4]

  • Add 300 µL of cold methanol or acetonitrile (B52724) to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

  • Vortex the reconstituted sample and inject it into the LC-MS/MS system.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is utilized to obtain a cleaner extract, which helps in minimizing matrix effects.[1]

Materials:

  • Human plasma or serum samples

  • This compound internal standard (IS) working solution

  • Extraction solvent (e.g., hexane:dichloromethane, 60:40 v/v)[1]

  • Extraction tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 250 µL of the plasma or serum sample into an extraction tube.[4]

  • Add the appropriate volume of the this compound internal standard working solution.

  • Add 6 mL of the hexane:dichloromethane (60:40 v/v) extraction solvent.[1]

  • Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.[4]

  • Centrifuge the tubes at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[4]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

  • Vortex the reconstituted sample and inject it into the LC-MS/MS system.[4]

Experimental Workflow

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_is Internal Standard cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_common Final Steps plasma Plasma Aliquot is This compound (IS) plasma->is Spike with IS ppt_solvent Add Cold Methanol/Acetonitrile is->ppt_solvent PPT Pathway lle_solvent Add Extraction Solvent is->lle_solvent LLE Pathway vortex1 Vortex ppt_solvent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 evaporate Evaporate to Dryness supernatant1->evaporate vortex2 Vortex lle_solvent->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis start start->plasma

Caption: Workflow for this compound sample preparation in plasma.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal acetate (B1210297) is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids. In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification. Ulipristal-d3, a deuterated analog of Ulipristal, serves as an ideal internal standard as it shares near-identical chemical and physical properties with the analyte, ensuring consistent behavior during sample preparation and analysis.

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of this compound from biological matrices, primarily human plasma or serum. LLE is a robust sample preparation technique that offers the advantage of providing a cleaner extract compared to protein precipitation, thereby minimizing matrix effects and enhancing the reliability of the analytical method.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. By selecting an appropriate organic solvent, the analyte of interest and its internal standard can be selectively transferred from the aqueous sample to the organic phase, leaving behind interfering substances such as proteins, salts, and phospholipids. The use of this compound as an internal standard is critical to compensate for any variability during the extraction process and potential ion suppression or enhancement in the mass spectrometer.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Plasma/Serum

This protocol is adapted from validated bioanalytical methods for Ulipristal acetate.

Materials:

  • Human plasma or serum samples

  • This compound internal standard (IS) working solution

  • Hexane (B92381) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Extraction tubes (e.g., 15 mL polypropylene (B1209903) tubes)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Aliquoting: To a 250 µL aliquot of human plasma or serum in an extraction tube, add the appropriate volume of this compound internal standard working solution.

  • Solvent Addition: Add 6 mL of a pre-prepared extraction solvent mixture of hexane and dichloromethane in a 60:40 (v/v) ratio.

  • Extraction: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.

  • Phase Separation: Centrifuge the samples at 4,000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Data Presentation

The use of a stable isotope-labeled internal standard like this compound is the preferred method to ensure high-quality data in bioanalytical studies. While specific quantitative data for the LLE of this compound is not always published in detail, the performance of such methods is expected to meet the stringent requirements of regulatory guidelines. The following tables summarize the typical acceptance criteria and expected performance for a validated bioanalytical method using this LLE protocol.

Table 1: Method Performance Characteristics for Ulipristal Quantification using this compound IS

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10Analyte-specific, typically in the low ng/mL range
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%

Table 2: Extraction Recovery and Matrix Effect

While a deuterated internal standard compensates for variability, understanding the extraction efficiency and matrix effects is important for method development.

AnalyteExtraction RecoveryMatrix Effect
Ulipristal Expected to be consistent and reproducibleMinimal, due to the clean-up provided by LLE and compensated by the IS
This compound (IS) Tracks the recovery of the analyteTracks the matrix effect of the analyte

Mandatory Visualization

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Evaporation cluster_analysis Analysis Sample Plasma/Serum Sample (250 µL) Add_IS Add this compound IS Sample->Add_IS Spiking Add_Solvent Add Hexane:Dichloromethane (60:40) Add_IS->Add_Solvent Extraction Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Mixing Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Phase Separation Transfer Transfer Organic Layer Centrifuge->Transfer Isolation Evaporate Evaporate to Dryness (N2) Transfer->Evaporate Concentration Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Preparation for Injection Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the liquid-liquid extraction of this compound.

Logical_Relationship cluster_analyte Analytes cluster_process Analytical Process cluster_output Outcome Ulipristal Ulipristal (Analyte) LLE Liquid-Liquid Extraction Ulipristal->LLE Ulipristal_d3 This compound (IS) Ulipristal_d3->LLE LC_MS LC-MS/MS Detection Ulipristal_d3->LC_MS Internal Standard Normalization LLE->LC_MS Clean Extract Quantification Accurate Quantification LC_MS->Quantification

Caption: Logical relationship of components in the bioanalytical method.

Application Note: High-Performance Chromatographic Separation of Ulipristal and its Deuterated Analog Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the chromatographic separation of ulipristal (B1683391) acetate (B1210297) and its deuterated internal standard, ulipristal-d3. The described protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for accurate quantification in various matrices. This document provides comprehensive experimental protocols, instrument parameters, and data presentation to guide researchers in the routine analysis of these compounds.

Introduction

Ulipristal acetate is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1][2][3] Accurate quantification of ulipristal acetate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[4][5][6] This application note presents optimized chromatographic conditions for the effective separation and quantification of ulipristal acetate and this compound.

Chromatographic Conditions

Several chromatographic methods have been developed for the analysis of ulipristal acetate. The most common approaches involve RP-HPLC with UV detection and the more sensitive UHPLC-MS/MS.

RP-HPLC Method with UV Detection

This method is suitable for the analysis of ulipristal acetate in bulk drug and pharmaceutical dosage forms.

Table 1: RP-HPLC Method Parameters

ParameterCondition 1Condition 2Condition 3
Column Wondasil C18 (250 mm x 4.6 mm, 5 µm)[1]Symmetry C18, ODS (dimensions not specified)[7]xBridge™ C18 (250 mm x 4.6 mm, 5µ)[8]
Mobile Phase Acetonitrile:Water (70:30, v/v)[1]Acetonitrile:Methanol (B129727) (60:40, v/v)[7]20 mM Acetate Buffer (pH 3.7):Methanol (70:30, v/v)[8]
Flow Rate 1.0 mL/min[1]1.0 mL/min[7]1.0 mL/min[8]
Detection Wavelength 302 nm[1]275 nm[7]309 nm[8]
Column Temperature 25°C[1]Not SpecifiedNot Specified
Injection Volume Not Specified20 µL[7]20 µL[8]
Run Time Not Specified6 min[7]15 min[8]
Retention Time Not Specified2.47 min[7]Not Specified
UHPLC-MS/MS Method

For the sensitive and selective quantification of ulipristal acetate and its deuterated internal standard in biological matrices like human plasma or serum, UHPLC-MS/MS is the preferred method.[4][6][9]

Table 2: UHPLC-MS/MS Method Parameters

ParameterCondition 1Condition 2
Column ACE Excel 3 C18-PFP[4]Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm)[6]
Mobile Phase Gradient Elution (details not specified)[4]Methanol and Water with 2 mM Ammonium Acetate and 0.3% Formic Acid (Gradient)[6]
Flow Rate Not Specified0.3 mL/min[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[4][6]Positive Electrospray Ionization (ESI+)[6]
Detection Mode Multiple Reaction Monitoring (MRM)[4][6]Multiple Reaction Monitoring (MRM)[6]
MRM Transitions Ulipristal Acetate: m/z 476.2 → 134.1[4][6] Ulipristal Acetate-d3: m/z 479.3 → 416.2[4][6]Ulipristal Acetate: m/z 476.2 → 134.1[6] Ulipristal Acetate-d3: m/z 479.3 → 416.2[6]
Run Time 4 min[4]4 min[6]

Experimental Protocols

Sample Preparation for UHPLC-MS/MS Analysis

A simple and rapid protein precipitation method is commonly employed for the extraction of ulipristal acetate from plasma or serum samples.[4][6]

Materials:

  • Human plasma/serum samples

  • Ulipristal acetate and this compound stock solutions

  • Methanol (HPLC grade)

  • Centrifuge

  • Vortex mixer

Protocol:

  • To 50 µL of plasma/serum in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add methanol for protein precipitation. A common ratio is 1:3 (sample:methanol).[4]

  • Vortex the mixture thoroughly for approximately 1 minute.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for injection into the UHPLC-MS/MS system.

Preparation of Standards and Quality Controls

Stock Solutions:

  • Prepare individual stock solutions of ulipristal acetate and this compound in a suitable solvent such as methanol or DMSO.

Calibration Standards and Quality Controls (QCs):

  • Prepare a series of working standard solutions by serially diluting the ulipristal acetate stock solution.

  • Spike blank plasma/serum with the working standard solutions to create calibration standards at various concentration levels (e.g., 0.05 ng/mL to 100 ng/mL).[4]

  • Prepare at least three levels of quality control samples (low, medium, and high concentrations) in the same manner.

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of ulipristal acetate and this compound in biological samples using UHPLC-MS/MS.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into UHPLC Supernatant_Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Ulipristal Acetate Calibration_Curve->Quantification

Caption: UHPLC-MS/MS workflow for Ulipristal analysis.

Conclusion

The chromatographic methods detailed in this application note provide reliable and reproducible approaches for the separation and quantification of ulipristal acetate and its deuterated internal standard, this compound. The RP-HPLC method is well-suited for quality control of pharmaceutical formulations, while the UHPLC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The provided protocols and workflow diagram serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for the Detection of Ulipristal-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ulipristal-d3, a deuterated internal standard for Ulipristal (B1683391) Acetate (B1210297), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist researchers in developing and implementing robust analytical methods for pharmacokinetic studies, drug metabolism research, and other applications requiring the precise measurement of Ulipristal Acetate.

Introduction

Ulipristal Acetate is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids. Accurate quantification in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This document outlines the key mass spectrometry parameters for the detection of this compound and its non-deuterated counterpart, Ulipristal Acetate, along with a detailed experimental protocol for sample preparation and LC-MS/MS analysis.

Mass Spectrometry Parameters

The successful detection and quantification of this compound and Ulipristal Acetate by tandem mass spectrometry rely on the careful selection and optimization of instrument parameters. The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions for both compounds. These transitions have been established in the scientific literature for sensitive and specific detection in complex biological matrices.[1][2]

Parameter Ulipristal Acetate This compound (Internal Standard)
Precursor Ion (Q1) m/z 476.2479.3
Product Ion (Q2) m/z 134.1416.2
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Declustering Potential (DP) Instrument Dependent - Requires OptimizationInstrument Dependent - Requires Optimization
Collision Energy (CE) Instrument Dependent - Requires OptimizationInstrument Dependent - Requires Optimization
Cell Exit Potential (CXP) Instrument Dependent - Requires OptimizationInstrument Dependent - Requires Optimization

Note on Compound-Dependent Parameters:

The optimal values for Declustering Potential (DP), Collision Energy (CE), and Cell Exit Potential (CXP) are instrument-specific and must be determined empirically. It is highly recommended to perform a compound optimization experiment by infusing a standard solution of both Ulipristal Acetate and this compound into the mass spectrometer to determine the values that yield the maximum signal intensity for each MRM transition.

Experimental Protocol

This protocol describes a general procedure for the extraction of Ulipristal Acetate and this compound from human plasma and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Ulipristal Acetate reference standard

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

  • Spike with an appropriate amount of this compound internal standard solution.

  • Add 300 µL of cold methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is recommended (e.g., Kinetex EVO C18, 2.1 x 50 mm, 2.6 µm).[1]

  • Mobile Phase A: Water with 2 mM ammonium acetate and 0.3% formic acid.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

  • Gradient Elution: A gradient program should be optimized to ensure sufficient separation of the analytes from matrix components and to achieve a good peak shape. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As specified in the table in Section 2.

  • Gas Settings (e.g., Curtain Gas, Nebulizer Gas, Turbo Gas): Optimize according to the manufacturer's recommendations for the specific instrument and flow rate used.

  • IonSpray Voltage: Typically around 5000-5500 V.

  • Source Temperature: Typically in the range of 400-550°C.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the analysis of this compound and a simplified representation of the signaling pathway of Ulipristal Acetate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Cold Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_cell cluster_nucleus UPA Ulipristal Acetate PR Progesterone Receptor (PR) UPA->PR Binds to PRE Progesterone Response Element (PRE) on DNA PR->PRE Binds to Cell Target Cell Nucleus Nucleus Transcription Modulation of Gene Transcription PRE->Transcription BioResponse Biological Response Transcription->BioResponse

Caption: Simplified signaling pathway of Ulipristal Acetate.

References

Application Notes and Protocols for the Bioanalytical Method of Ulipristal using Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal (B1683391) acetate (B1210297) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1] Accurate quantification of ulipristal in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This document provides a detailed, validated bioanalytical method for the determination of ulipristal in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated stable isotope, Ulipristal-d3, as the internal standard (IS).[2][3] this compound is an ideal internal standard as it shares physicochemical properties with the analyte but is mass-distinct, ensuring reliable quantification.[4]

Quantitative Data Summary

The following tables summarize the key validation parameters for the bioanalytical method.

Table 1: Linearity and Sensitivity of the Method

ParameterResult
Linearity Range0.05 - 300 ng/mL
Correlation Coefficient (r²)>0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL[3]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC0.15< 15%< 15%85-115%
Medium QC15< 15%< 15%85-115%
High QC240< 15%< 15%85-115%

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Ulipristal>85%Minimal
This compound (IS)>85%Minimal

Experimental Protocols

Materials and Reagents
  • Ulipristal acetate reference standard

  • This compound internal standard[4]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions

Table 4: LC-MS/MS Parameters

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 2.6 µm)[2]
Mobile Phase A Water with 2 mM ammonium acetate and 0.3% formic acid[2]
Mobile Phase B Methanol[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MRM Transition (Ulipristal) m/z 476.2 → 134.1[2][3]
MRM Transition (this compound) m/z 479.3 → 416.2[2][3]
Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ulipristal and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the ulipristal stock solution in methanol:water (1:1, v/v) to create calibration curve standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the this compound internal standard working solution to all tubes except for the blank.

  • Vortex mix for 30 seconds.

  • Add 300 µL of methanol to each tube to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Sample Plasma Sample Add IS Add this compound (IS) Plasma Sample->Add IS Protein Precipitation Protein Precipitation (Methanol) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Injection Injection Supernatant Transfer->Injection LC Separation Chromatographic Separation (C18 Column) Injection->LC Separation MS/MS Detection Mass Spectrometric Detection (ESI+, MRM) LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Bioanalytical workflow for Ulipristal quantification.

Signaling Pathway: Mechanism of Action of Ulipristal Acetate

G cluster_cell Target Cell cluster_nucleus Nucleus UPA Ulipristal Acetate (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to PR PR->PR Dimerization HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PRE Progesterone Response Element (PRE) PR->PRE Translocation & Binding Coactivators Coactivators PRE->Coactivators Recruitment (Agonist Effect) Corepressors Corepressors PRE->Corepressors Recruitment (Antagonist Effect) GeneTranscription Gene Transcription Coactivators->GeneTranscription Activation Corepressors->GeneTranscription Repression

Caption: Ulipristal Acetate's modulation of progesterone receptor signaling.

Conclusion

This application note provides a robust and validated bioanalytical method for the quantification of ulipristal in human plasma using this compound as an internal standard. The detailed protocols and established performance characteristics demonstrate the suitability of this method for regulated bioanalysis in support of clinical and preclinical drug development. The included diagrams illustrate the practical workflow and the underlying pharmacological mechanism of Ulipristal acetate.

References

Application Notes and Protocols: Ulipristal-d3 in Pharmacokinetic Studies of Ulipristal Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ulipristal-d3 as an internal standard in the pharmacokinetic analysis of Ulipristal (B1683391) acetate (B1210297). The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for accurate quantification in biological matrices.

Introduction to Ulipristal Acetate and the Role of a Deuterated Internal Standard

Ulipristal acetate is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1][2] Accurate characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosage regimens and ensuring clinical efficacy and safety.

Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological fluids like plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[3][4] this compound is chemically identical to Ulipristal acetate but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium.[5] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior are critical for correcting variabilities such as matrix effects, extraction inconsistencies, and instrument fluctuations, thereby enhancing the accuracy and precision of the analytical method.[3][6][7]

Pharmacokinetic Profile of Ulipristal Acetate

Ulipristal acetate is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached in approximately one hour.[1] It is highly bound to plasma proteins (97-99%) and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[8] The elimination half-life is approximately 32 hours.[1][9] The primary route of excretion is through the feces.[2][10]

The following table summarizes key pharmacokinetic parameters of Ulipristal acetate from various studies.

ParameterValueConditionsReference
Cmax 176 ± 89 ng/mLSingle 30 mg oral dose[8]
47.7 ± 27.7 ng/mLSingle 5 mg oral dose[11]
42.5 ± 5.8 ng/mL5 mg daily for 12 weeks[12]
Tmax ~1 hourSingle 30 mg oral dose[1]
0.91 ± 0.98 hoursSingle 5 mg oral dose[11]
1.8 ± 0.6 hours5 mg daily for 12 weeks[12]
AUC (0-t) 112 ± 49 ng·h/mLSingle 5 mg oral dose[11]
Half-life (t1/2) 32.4 ± 6.3 hoursSingle 30 mg oral dose[8]
46.4 ± 14.0 hoursSingle 5 mg oral dose[11]
37.6 ± 4.2 hours5 mg daily for 12 weeks[12]
Protein Binding 97-99%-[9]

Experimental Protocols

Bioanalytical Method for Ulipristal Acetate Quantification using LC-MS/MS

This protocol outlines a validated LC-MS/MS method for the quantification of Ulipristal acetate in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for extracting the analyte and internal standard from the plasma matrix.

G cluster_prep Sample Preparation A Aliquot 50-100 µL of plasma sample B Add this compound internal standard working solution A->B C Add protein precipitation agent (e.g., Methanol) B->C D Vortex to mix C->D E Centrifuge to pellet precipitated proteins D->E F Transfer supernatant for LC-MS/MS analysis E->F

Diagram 1: Sample preparation workflow.

2. Liquid Chromatography Parameters

The following table details the chromatographic conditions for the separation of Ulipristal acetate and this compound.

ParameterDescription
LC System UPLC or HPLC system
Column Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm)[13] or ACE Excel 3 C18-PFP[11]
Mobile Phase A Water with 2 mM ammonium (B1175870) acetate and 0.3% formic acid[13]
Mobile Phase B Methanol[13]
Flow Rate 0.3 mL/min[13]
Gradient Elution A gradient is typically used to ensure optimal separation.
Injection Volume 5-10 µL
Column Temperature 40°C
Run Time Approximately 4 minutes per sample[11][13]

3. Mass Spectrometry Parameters

The following table provides the mass spectrometry conditions for the detection and quantification of Ulipristal acetate and this compound.

ParameterDescription
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Ulipristal acetate) m/z 476.2 → 134.1[11][13]
MRM Transition (this compound) m/z 479.3 → 416.2[11][13]
Gas Temperatures Optimized for the specific instrument
Ion Spray Voltage Optimized for the specific instrument

4. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: The method should be linear over a defined concentration range, for example, 0.0500 - 100 ng/mL[11] or 0.300-300 ng/mL.[13]

  • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).

  • Selectivity and Specificity: No significant interference from endogenous matrix components should be observed at the retention times of the analyte and internal standard.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be evaluated.

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates the key stages of a pharmacokinetic study of Ulipristal acetate.

G cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis A Subject Recruitment & Consent B Drug Administration (Ulipristal Acetate) A->B C Timed Blood Sampling B->C D Plasma Separation C->D E Sample Preparation (with this compound) D->E F LC-MS/MS Analysis E->F G Quantification of Ulipristal Acetate Concentrations F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) G->H I Statistical Analysis & Reporting H->I

Diagram 2: Pharmacokinetic study workflow.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for the pharmacokinetic evaluation of Ulipristal acetate. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of this important therapeutic agent. Adherence to these validated methodologies will ensure the generation of high-quality data essential for regulatory submissions and clinical decision-making.

References

Application Notes and Protocols: The Role of Ulipristal-d3 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ulipristal (B1683391) acetate (B1210297) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1][2][3] Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. Ulipristal acetate is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, into both active and inactive metabolites.[3][4][5][6][7] Understanding these metabolic pathways and accurately quantifying the parent drug and its metabolites in biological matrices are critical for drug development and clinical pharmacology.

Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ulipristal-d3, a deuterium-labeled version of Ulipristal acetate, serves as an ideal internal standard.[8][9] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation, which corrects for matrix effects and variability, thereby enhancing the accuracy and precision of quantification.[9] These application notes provide detailed protocols and data for researchers utilizing this compound in drug metabolism studies.

Metabolic Pathway of Ulipristal Acetate

The primary metabolic pathway for Ulipristal acetate is N-demethylation, which is predominantly catalyzed by the CYP3A4 isoenzyme in the liver.[3][4][5][7][10] This process yields a mono-demethylated metabolite, which is pharmacologically active, and a subsequent di-demethylated metabolite, which is considered inactive.[4][5][6] The main route of excretion for Ulipristal acetate and its metabolites is through the feces.[2][10]

UPA Ulipristal Acetate CYP3A4_1 CYP3A4 UPA->CYP3A4_1 Met1 Mono-demethylated Metabolite (Active) CYP3A4_2 CYP3A4 Met1->CYP3A4_2 Met2 Di-demethylated Metabolite (Inactive) CYP3A4_1->Met1 CYP3A4_2->Met2

Metabolic Pathway of Ulipristal Acetate.

Pharmacokinetic Data

Following oral administration, Ulipristal acetate is rapidly absorbed.[4][6] The pharmacokinetic profile is characterized by a relatively long half-life. The primary active metabolite exhibits a similar pharmacokinetic profile to the parent compound.

Table 1: Key Pharmacokinetic Parameters of Ulipristal Acetate and its Active Metabolite

Parameter Ulipristal Acetate Mono-demethylated Metabolite
Peak Plasma Concentration (Cmax) 176 ± 89 ng/mL (30 mg dose)[4][5] 69 ± 26 ng/mL[4]
Time to Peak Concentration (Tmax) ~1 hour[1][4] ~1 hour[4]
Elimination Half-life (t1/2) ~32.4 hours[4][5][11] Similar to Ulipristal Acetate

| Plasma Protein Binding | >98%[1] | Not specified |

Application of this compound in Bioanalytical Protocols

For accurate quantification in pharmacokinetic studies, a robust bioanalytical method is essential. The use of this compound as an internal standard in LC-MS/MS assays is a widely accepted and reliable approach.[9][12][13]

Table 2: Typical LC-MS/MS Parameters for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Ulipristal Acetate 476.2 134.1 Positive ESI[9][12][13]

| This compound (Internal Standard) | 479.3 | 416.2 | Positive ESI[12][13] |

Experimental Protocols

This section provides a detailed protocol for the quantification of Ulipristal acetate in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of established methods.[9][12][13]

Materials and Reagents
  • Ulipristal Acetate reference standard

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation (Protein Precipitation Method)
  • Thaw plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol).[9]

  • Vortex briefly to mix.

  • Add 300 µL of cold methanol to precipitate plasma proteins.[9][12]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9]

  • Vortex to ensure complete dissolution and inject the sample into the LC-MS/MS system.

cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample + this compound (IS) ppt 2. Protein Precipitation (Cold Methanol) plasma->ppt centrifuge 3. Centrifugation ppt->centrifuge transfer 4. Supernatant Transfer & Evaporation centrifuge->transfer reconstitute 5. Reconstitution transfer->reconstitute lcms 6. LC-MS/MS Injection reconstitute->lcms data 7. Data Acquisition & Quantification lcms->data

Workflow for LC-MS/MS Quantification of Ulipristal Acetate.
LC-MS/MS Conditions

  • HPLC Column: Reversed-phase C18 column (e.g., Kinetex EVO C18, 2.1 × 50 mm, 2.6 µm)[12]

  • Mobile Phase A: Water with 2 mM ammonium acetate and 0.3% formic acid[12]

  • Mobile Phase B: Methanol[12]

  • Flow Rate: 0.3 mL/min[12]

  • Elution: Gradient elution

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)[9][13]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Calibration and Quantification

Prepare calibration standards by spiking known concentrations of Ulipristal Acetate into blank human plasma. Process these standards and quality control (QC) samples alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of Ulipristal Acetate to this compound against the nominal concentration of the calibration standards. Determine the concentration of Ulipristal Acetate in the unknown samples by interpolation from the calibration curve.

Overview of Ulipristal Acetate's Mechanism of Action

Ulipristal acetate exerts its primary pharmacological effect by modulating the progesterone receptor. When used for emergency contraception, its main mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[1][4][6][14] This action prevents the rupture of the ovarian follicle and the release of an egg.

UPA Ulipristal Acetate PR Progesterone Receptor (Antagonist/Partial Agonist) UPA->PR Hypo Hypothalamus/ Pituitary Gland PR->Hypo Blocks Progesterone Signal LH LH Surge Suppression Hypo->LH Ovulation Ovulation Inhibited/ Delayed LH->Ovulation

Mechanism of Action for Ovulation Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of Ulipristal-d3 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest (Ulipristal).[1] In bioanalysis, this includes endogenous substances like phospholipids, proteins, and salts from biological fluids such as plasma or serum.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of Ulipristal (B1683391) and its deuterated internal standard, this compound, in the mass spectrometer's ion source.[2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][4]

Q2: Why is this compound used as an internal standard?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). It is the ideal choice for quantitative bioanalysis because it has nearly identical chemical and physical properties to Ulipristal.[5] This ensures that it behaves similarly during sample preparation, chromatography, and ionization.[5] By adding a known amount of this compound to each sample, it can effectively compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification of Ulipristal.

Q3: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?

A: The most common sample preparation methods for Ulipristal analysis in plasma or serum are protein precipitation (PPT) and liquid-liquid extraction (LLE).[5][6]

  • Protein Precipitation (PPT): This is a simple and rapid technique where a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[1][5][7] While fast and suitable for high-throughput analysis, PPT is the least effective sample preparation technique for removing matrix components, often resulting in significant matrix effects from residual components like phospholipids.[6]

  • Liquid-Liquid Extraction (LLE): This method involves extracting Ulipristal from the aqueous plasma sample into an immiscible organic solvent (e.g., a mixture of hexane (B92381) and dichloromethane).[8] LLE is more complex and time-consuming than PPT but generally provides a cleaner extract, which can significantly reduce matrix effects.[5][8]

Q4: How can chromatographic conditions be optimized to reduce matrix effects?

A: Optimizing the liquid chromatography (LC) separation is a crucial step in mitigating matrix effects. The goal is to chromatographically separate Ulipristal and this compound from co-eluting matrix components, especially phospholipids. This can be achieved by:

  • Column Selection: Reversed-phase C18 columns are most commonly used for Ulipristal separation as they provide good retention and separation from endogenous plasma components.[5]

  • Mobile Phase Composition: Using an appropriate mobile phase, often a gradient of water (containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (acetonitrile or methanol), can enhance separation.[5][7]

  • Gradient Elution: A well-designed gradient elution program can effectively separate the analyte of interest from interfering matrix components.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inconsistent Retention Times Air bubbles in the pump or leaks in the LC system.Degas the mobile phases and purge the pumps. Check for and fix any leaks.
Inadequate column equilibration between injections.Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes).[5]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Low Signal Intensity / Ion Suppression Significant matrix effects from co-eluting compounds.Improve sample cleanup by switching from protein precipitation to liquid-liquid extraction or solid-phase extraction.[5]
Inefficient ionization.Optimize ion source parameters (e.g., gas flows, temperature, voltage). Ensure the mobile phase contains appropriate additives (e.g., 0.1% formic acid) to promote ionization.
Contaminated mobile phase or LC system.Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Flush the entire LC system.[5]
High Background Noise Contaminated ion source or mass spectrometer.Clean the ion source components as per the manufacturer's instructions.
Use of non-volatile buffers in the mobile phase.Use volatile mobile phase additives like formic acid or ammonium acetate.
Carryover Analyte adsorption in the injector or column.Optimize the needle wash procedure by using a strong wash solvent and increasing the wash volume and/or duration.[5]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the quantification of Ulipristal.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[6]

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound, 100 ng/mL in methanol).

  • Add 300 µL of cold methanol or acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture for 1 minute.[5]

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, minimizing matrix effects.[5][6]

  • To 250 µL of serum sample in a clean tube, add the internal standard (this compound).

  • Add an appropriate volume of extraction solvent (e.g., a mixture of hexane and dichloromethane).[8]

  • Vortex for 5 minutes to ensure thorough mixing and extraction.[5]

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[5]

  • Vortex and inject into the LC-MS/MS system.

Data Presentation

The following tables summarize typical LC-MS/MS parameters and performance data from validated methods for Ulipristal quantification.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Description A simple and fast method involving the addition of an organic solvent to precipitate proteins.[1][5]A more selective method that separates the analyte from the sample matrix based on its solubility in two immiscible liquids.[5][8]
Advantages High throughput, simple procedure.[1][6]Cleaner sample extract, reduced matrix effects.[5][8]
Disadvantages Higher potential for matrix effects due to co-extraction of endogenous components.More time-consuming and complex, may have lower analyte recovery.
Typical Sample Volume 50 - 100 µL of plasma/serum.[1][5]250 µL of serum.[5]

Table 2: Typical LC-MS/MS Method Parameters for Ulipristal Analysis

ParameterSettingReference
LC Column Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm) or ACE Excel 3 C18-PFP[1][7]
Mobile Phase A Water with 2 mM ammonium acetate and 0.3% formic acid[7]
Mobile Phase B Methanol[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 10 µL[6]
Run Time 4.0 minutes[1][7]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][7]
MS Detection Multiple Reaction Monitoring (MRM)[1][7]
MRM Transition (Ulipristal) m/z 476.2 → 134.1[1][7]
MRM Transition (this compound) m/z 479.3 → 416.2[1][7]

Table 3: Summary of Method Validation Data from Published Literature

ParameterResultReference
Linearity Range 0.05 - 100 ng/mL or 0.3 - 300 ng/mL[1][7]
Intra-day Precision (%CV) Within acceptable limits for bioanalytical assays.[7]
Inter-day Precision (%CV) Within acceptable limits for bioanalytical assays.[7]
Accuracy Within acceptable limits for bioanalytical assays.[7]
Matrix Effect Reported as minimal or satisfactory with no severe interference from biological matrices.[1][7][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound (IS) plasma->add_is extraction Extraction (PPT or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_lc_issues LC Troubleshooting cluster_ms_issues MS Troubleshooting start Inaccurate Quantification or Poor Peak Shape check_lc Check LC Performance (Retention Time, Peak Shape) start->check_lc check_ms Check MS Performance (Signal Intensity, S/N) start->check_ms lc_stable Is Retention Time Stable? check_lc->lc_stable signal_ok Is Signal Intensity Sufficient? check_ms->signal_ok peak_good Is Peak Shape Good? lc_stable->peak_good Yes fix_lc Action: Check for leaks, purge pump, equilibrate column lc_stable->fix_lc No lc_ok LC System OK peak_good->lc_ok Yes fix_column Action: Change column, adjust mobile phase peak_good->fix_column No fix_lc->check_lc fix_column->check_lc ms_ok MS System OK signal_ok->ms_ok Yes fix_matrix Action: Improve Sample Prep (LLE/SPE), Optimize LC signal_ok->fix_matrix No (Suspect Matrix Effect) fix_source Action: Clean Ion Source, Optimize MS parameters signal_ok->fix_source No (Suspect Source/MS Issue) fix_matrix->check_ms fix_source->check_ms

References

Addressing poor recovery of Ulipristal-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Ulipristal (B1683391) Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation, with a specific focus on troubleshooting poor recovery of the internal standard, Ulipristal-d3.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my internal standard, this compound, consistently low?

A1: Low recovery of a deuterated internal standard like this compound can stem from several factors throughout the sample preparation workflow. The most common causes include:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be suitable for the physicochemical properties of Ulipristal Acetate.

  • Inefficient Solvent Choice: In Liquid-Liquid Extraction (LLE), the organic solvent may not have the optimal polarity to efficiently partition this compound from the aqueous sample matrix.

  • Improper pH: The pH of the sample can significantly influence the ionization state and, consequently, the extraction efficiency of Ulipristal Acetate and its deuterated analog.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.[1][2]

  • Analyte Instability: Although Ulipristal Acetate is generally stable, degradation of this compound can occur under harsh conditions during sample processing.[1]

Q2: What are the key physicochemical properties of Ulipristal Acetate that I should consider for optimizing extraction?

A2: Understanding the physicochemical properties of Ulipristal Acetate is crucial for developing a robust extraction method.

PropertyValueImplication for Extraction
Molecular Weight 475.6 g/mol [3]Standard for small molecules.
logP 5.11[4][5]Indicates high lipophilicity, suggesting good solubility in organic solvents.
pKa (Strongest Basic) 4.89[4][5]As a weak base, adjusting the sample pH to be well above the pKa (e.g., pH > 7) will ensure it is in its neutral, more extractable form.
Water Solubility 0.00341 mg/mL[4][5]Very low water solubility favors partitioning into an organic solvent during LLE.
Protein Binding 96.7–99.5%[4]High protein binding suggests that a protein precipitation step is necessary to release the analyte before extraction.
Solubility in Organic Solvents Soluble in Methanol (B129727), Ethanol, DMSO, DMF, Chloroform, Ethyl Acetate[4][6]Provides a range of potential extraction and reconstitution solvents.

Q3: Can the deuterium (B1214612) label on this compound exchange with hydrogen during sample preparation?

A3: While the deuterium atoms in this compound are generally placed on stable positions of the molecule, exposure to harsh acidic or basic conditions for prolonged periods could potentially lead to hydrogen-deuterium exchange. It is advisable to minimize exposure to extreme pH conditions during the extraction process to maintain the isotopic integrity of the internal standard.

Troubleshooting Guides

Poor Recovery in Liquid-Liquid Extraction (LLE)

Low recovery of this compound during LLE is a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.

LLE_Troubleshooting start Low this compound Recovery in LLE protein_precipitation Ensure Adequate Protein Precipitation (e.g., with Methanol or Acetonitrile) start->protein_precipitation solvent_optimization Optimize Extraction Solvent protein_precipitation->solvent_optimization If recovery is still low resolved Recovery Improved protein_precipitation->resolved Issue Resolved ph_adjustment Adjust Sample pH solvent_optimization->ph_adjustment If recovery is still low solvent_optimization->resolved Issue Resolved mixing_optimization Optimize Mixing and Phase Separation ph_adjustment->mixing_optimization If recovery is still low ph_adjustment->resolved Issue Resolved check_stability Investigate Analyte Stability mixing_optimization->check_stability If recovery is still low mixing_optimization->resolved Issue Resolved check_stability->resolved Issue Resolved

Caption: Troubleshooting workflow for low this compound recovery in LLE.

Detailed Steps:

  • Ensure Adequate Protein Precipitation: Due to high protein binding, a protein precipitation step is crucial.[4] Methanol is a commonly used and effective solvent for this purpose.[7][8]

  • Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures. Given Ulipristal Acetate's high logP, solvents like methyl tert-butyl ether (MTBE), diethyl ether, or mixtures of hexane (B92381) and ethyl acetate are good candidates.

  • Adjust Sample pH: Since Ulipristal Acetate is a weak base, adjusting the sample pH to > 7 (e.g., with a mild base like ammonium (B1175870) hydroxide) will neutralize the molecule and enhance its partitioning into the organic solvent.

  • Optimize Mixing and Phase Separation: Ensure vigorous and consistent mixing (e.g., vortexing for 2-5 minutes) to maximize the surface area for extraction. Proper centrifugation is also critical for clean phase separation.

  • Investigate Analyte Stability: Assess the stability of this compound in the chosen solvent and at the working temperature to rule out degradation.

Poor Recovery in Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts but requires careful optimization. Here's a guide to troubleshoot poor recovery.

SPE_Troubleshooting start Low this compound Recovery in SPE sorbent_selection Select Appropriate Sorbent start->sorbent_selection conditioning_equilibration Optimize Conditioning and Equilibration sorbent_selection->conditioning_equilibration If recovery is still low resolved Recovery Improved sorbent_selection->resolved Issue Resolved sample_loading Optimize Sample Loading conditioning_equilibration->sample_loading If recovery is still low conditioning_equilibration->resolved Issue Resolved wash_step Optimize Wash Step sample_loading->wash_step If recovery is still low sample_loading->resolved Issue Resolved elution_step Optimize Elution Step wash_step->elution_step If recovery is still low wash_step->resolved Issue Resolved elution_step->resolved Issue Resolved

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Detailed Steps:

  • Select Appropriate Sorbent: For a lipophilic compound like Ulipristal Acetate, a reversed-phase sorbent such as C18 is a suitable choice.

  • Optimize Conditioning and Equilibration: Ensure the sorbent is properly activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to ensure proper retention. Do not let the cartridge dry out before loading the sample.

  • Optimize Sample Loading: The pH of the sample should be adjusted to maximize retention. For a reversed-phase sorbent, a neutral to slightly basic pH is generally preferred for a weakly basic compound. The flow rate during loading should be slow and consistent.

  • Optimize Wash Step: Use a weak wash solvent (e.g., a low percentage of organic solvent in water) to remove interferences without eluting the analyte.

  • Optimize Elution Step: Use a strong organic solvent (e.g., methanol, acetonitrile, or a mixture) to ensure complete elution of this compound from the sorbent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol provides a starting point for optimizing the LLE of Ulipristal Acetate and this compound.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of methanol.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol outlines a general procedure for SPE using a C18 cartridge.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add the this compound internal standard and vortex.

    • Add 200 µL of 4% phosphoric acid and vortex.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% (v/v) methanol in water.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

By following these troubleshooting guides and experimental protocols, researchers can systematically address and resolve issues of poor this compound recovery, leading to more accurate and reliable bioanalytical results.

References

Technical Support Center: Analysis of Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of Ulipristal-d3, with a specific focus on preventing in-source fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

In-source fragmentation (ISF) is a phenomenon in electrospray ionization (ESI) mass spectrometry where precursor ions fragment in the ion source before reaching the mass analyzer.[1] This can lead to a decreased signal for the intended precursor ion and complicate data analysis. For this compound, the protonated molecule ([M+H]⁺) has an m/z of approximately 479.3. A common fragment is observed at m/z 416.2, corresponding to a neutral loss. This guide provides a systematic approach to minimize this unwanted fragmentation.

Q1: I am observing a dominant fragment ion at m/z 416.2 and a weak signal for the precursor ion at m/z 479.3. What is causing this?

This is a classic sign of in-source fragmentation. The energy within the ion source is high enough to cause the this compound ion to break apart before it is detected. The primary factors contributing to this are the cone voltage (also known as declustering potential or fragmentor voltage) and the source/desolvation temperatures.[1]

Q2: How can I reduce the in-source fragmentation of this compound?

Optimizing the ion source parameters is key to reducing in-source fragmentation. The goal is to use the "softest" ionization conditions possible that still provide adequate signal intensity.

Here is a step-by-step guide to optimizing your parameters:

  • Reduce the Cone Voltage/Declustering Potential: This is often the most influential parameter. High cone voltages increase the kinetic energy of ions, leading to more fragmentation.[2]

    • Start with a higher cone voltage where you observe significant fragmentation.

    • Gradually decrease the voltage in small increments (e.g., 5-10 V).

    • Monitor the intensity of the precursor ion (m/z 479.3) and the fragment ion (m/z 416.2) at each step.

    • Identify the voltage that maximizes the precursor ion signal while minimizing the fragment ion.

  • Lower the Source and Desolvation Temperatures: High temperatures can provide excess thermal energy, causing the molecule to fragment.[1]

    • Decrease the desolvation temperature in increments of 25-50 °C.

    • Subsequently, lower the source temperature in increments of 10-20 °C.

    • Be aware that temperatures that are too low can lead to inefficient desolvation and a loss of signal.

Q3: What is the likely identity of the fragment at m/z 416.2?

The transition from m/z 479.3 to m/z 416.2 represents a neutral loss of 63 Da. Given that this compound is deuterated at the acetyl group, this loss likely corresponds to the elimination of the deuterated acetic acid molecule (C₂D₃O₂H), which has a mass of approximately 63 Da.

Frequently Asked Questions (FAQs)

Q: What are the typical precursor and product ions for this compound in LC-MS/MS analysis?

A: In published LC-MS/MS methods, the typical multiple reaction monitoring (MRM) transition for this compound (used as an internal standard) is the precursor ion [M+H]⁺ at m/z 479.3 and the product ion at m/z 416.2. For the non-deuterated Ulipristal (B1683391) acetate (B1210297), the transition is typically m/z 476.2 → 134.1.[3]

Q: Can the mobile phase composition affect in-source fragmentation?

A: Yes, the mobile phase can play a role. While not as direct as source parameters, the efficiency of ionization and the stability of the generated ions can be influenced by mobile phase additives. Using a mobile phase that promotes stable protonation, such as one containing a low concentration of formic acid or ammonium (B1175870) acetate, is generally recommended for steroid analysis.[4]

Q: Should I be concerned about the stability of this compound in solution?

Data Presentation

Table 1: Key Mass Spectrometry Parameters for this compound Analysis

ParameterSymbolTypical Value/RangePurpose
Precursor Ion (protonated)[M+H]⁺m/z 479.3The intact, ionized molecule of interest.
Product Ion-m/z 416.2A characteristic fragment used for quantification in MS/MS.
Cone/Declustering Voltage-Instrument DependentControls the energy of ions entering the mass spectrometer.
Source Temperature-Instrument DependentHeats the ion source to aid in desolvation.
Desolvation Temperature-Instrument DependentHeats the nebulizing gas to evaporate the solvent.

Table 2: Troubleshooting Summary for In-Source Fragmentation of this compound

IssuePotential CauseRecommended Action
High abundance of fragment ion (m/z 416.2)Excessive Cone VoltageDecrease in 5-10 V increments.
Low abundance of precursor ion (m/z 479.3)High Source/Desolvation TemperatureDecrease desolvation temp. by 25-50°C, then source temp. by 10-20°C.
Inconsistent SignalInefficient IonizationEnsure mobile phase is optimized (e.g., contains 0.1% formic acid).

Experimental Protocols

Protocol: Optimization of Cone Voltage to Minimize In-Source Fragmentation

  • Prepare a Standard Solution: Prepare a solution of this compound at a concentration suitable for direct infusion into the mass spectrometer (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution at a constant flow rate using a syringe pump.

  • Initial MS Settings: Set the mass spectrometer to monitor the m/z range that includes both the precursor (479.3) and the primary fragment (416.2). Begin with a relatively high cone voltage (refer to your instrument's typical operating range for similar molecules).

  • Incremental Reduction: Acquire a mass spectrum. Then, decrease the cone voltage by 10 V and acquire another spectrum. Repeat this process over a range of cone voltages.

  • Data Analysis: Plot the intensity of the precursor ion (m/z 479.3) and the fragment ion (m/z 416.2) as a function of the cone voltage.

  • Optimal Voltage Selection: Choose the cone voltage that provides the highest intensity for the precursor ion with the lowest relative intensity for the fragment ion, while maintaining overall good signal.

Visualizations

In_Source_Fragmentation_Pathway cluster_source Mass Spectrometer Ion Source Ulipristal_d3 This compound (in solution) Protonated_Ulipristal_d3 [M+H]⁺ m/z 479.3 Ulipristal_d3->Protonated_Ulipristal_d3 ESI Fragment_Ion Fragment Ion m/z 416.2 Protonated_Ulipristal_d3->Fragment_Ion In-Source Fragmentation Neutral_Loss Neutral Loss (Deuterated Acetic Acid) ~63 Da Mass_Analyzer Mass Analyzer Protonated_Ulipristal_d3->Mass_Analyzer To Mass Analyzer Mass_Analyzer_Fragment Mass Analyzer Fragment_Ion->Mass_Analyzer_Fragment To Mass Analyzer

Caption: In-source fragmentation of this compound.

Troubleshooting_Workflow Start High In-Source Fragmentation Observed Step1 Decrease Cone Voltage (in 5-10V increments) Start->Step1 Decision1 Fragmentation Reduced? Step1->Decision1 Step2 Decrease Desolvation & Source Temperatures Decision1->Step2 No Decision2 Signal Intensity Adequate? Decision1->Decision2 Yes Step2->Decision2 End_Success Optimized Method: Minimal Fragmentation Decision2->End_Success Yes End_Compromise Compromise: Balance Signal and Fragmentation Decision2->End_Compromise No, signal too low

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

References

Enhancing sensitivity for low-level detection of Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the low-level detection of Ulipristal-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of this compound?

A1: The most prevalent and sensitive method for the quantification of ulipristal (B1683391) acetate (B1210297) and its deuterated internal standard, this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, making it ideal for detecting low concentrations in complex biological matrices.[4]

Q2: Why is this compound used as an internal standard for Ulipristal Acetate analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte (Ulipristal Acetate).[5] This ensures they behave similarly during sample preparation, chromatography, and ionization, which significantly improves the accuracy and precision of the analysis by compensating for variations in the analytical process.[5][6]

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Ulipristal Acetate and this compound?

A3: For Ulipristal Acetate, the common precursor-product ion transition is m/z 476.2 → 134.1. For the internal standard, this compound, a frequently used transition is m/z 479.3 → 416.2.[1][2][3] These transitions are monitored in positive electrospray ionization (ESI+) mode.[5]

Troubleshooting Guide

Issue 1: Poor Sensitivity / Low Signal Intensity

Q: My signal for this compound is weak, and I'm struggling to achieve the desired lower limit of quantification (LLOQ). What are the potential causes and solutions?

A: Low signal intensity can stem from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Suboptimal Mass Spectrometer Parameters:

    • Ion Source Settings: The efficiency of ion generation and transmission is critical.[7] Key parameters to optimize include capillary voltage, nebulizing gas pressure, drying gas flow and temperature, and desolvation temperature.[4][7] A systematic optimization of these parameters for this compound is recommended.

    • Collision Energy: The fragmentation of the precursor ion into the product ion needs to be efficient. Tuning the collision energy for the specific MRM transition of this compound can significantly enhance the signal.[4]

  • Inefficient Sample Preparation:

    • Extraction Method: If using protein precipitation, ensure complete protein removal as residual proteins can suppress the signal. For liquid-liquid extraction (LLE), the choice of organic solvent and pH of the aqueous phase are crucial for efficient extraction of this compound.[5][8]

    • Analyte Loss: During the evaporation and reconstitution steps, analyte can be lost. Ensure the evaporation is not too aggressive (e.g., excessive temperature or nitrogen flow). The reconstitution solvent should be strong enough to fully dissolve the analyte.

  • Chromatographic Issues:

    • Mobile Phase Composition: The mobile phase should be optimized for both chromatographic separation and ionization efficiency. The use of LC-MS grade solvents and additives is mandatory to reduce background noise.[9] Additives like formic acid or ammonium (B1175870) acetate can improve protonation and thus signal intensity in positive ion mode.[2][5]

    • Column Choice: Reversed-phase C18 columns are commonly used for Ulipristal Acetate analysis.[5] Ensure the column is not degraded and is providing good peak shape.

Issue 2: High Background Noise

Q: I am observing high background noise in my chromatograms, which is impacting my signal-to-noise ratio. How can I reduce it?

A: High background noise can mask the analyte signal, especially at low concentrations.

Possible Causes & Solutions:

  • Contaminated LC-MS System:

    • Solvents and Reagents: Ensure all solvents, additives, and water are of the highest purity (LC-MS grade).[9] Contaminants in the mobile phase are a common source of background noise.

    • System Contamination: The LC system, including tubing, injector, and the ion source of the mass spectrometer, can become contaminated over time.[5] Flushing the system with a strong solvent mixture like isopropanol/water can help.[5]

  • Matrix Effects:

    • Ion Suppression: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, leading to a poor signal-to-noise ratio.[4][10] Improving the sample clean-up procedure (e.g., switching from protein precipitation to LLE or solid-phase extraction) can reduce matrix effects.[5][10]

    • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. Adjusting the gradient elution profile can help achieve this.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My results for replicate injections are not consistent. What could be causing this variability?

A: Poor reproducibility can invalidate your results.

Possible Causes & Solutions:

  • Sample Preparation Variability:

    • Inconsistent Extraction: Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls.

    • Internal Standard Addition: The internal standard (this compound) must be added accurately and consistently to all samples before any extraction steps.

  • LC System Issues:

    • Leaks: Check for any leaks in the LC system, as this can cause fluctuations in flow rate and pressure, leading to variable retention times and peak areas.[5]

    • Injector Carryover: If a high concentration sample is followed by a low concentration one, carryover can occur. Optimize the needle wash procedure by using a strong wash solvent and increasing the wash volume or duration.[5]

  • Internal Standard Stability:

    • Deuterium (B1214612) Exchange: In rare cases, deuterium atoms on a stable isotope-labeled internal standard can exchange with protons from the solvent, leading to a change in its mass and a decrease in its signal over time.[11] Ensure the pH and storage conditions of your stock and working solutions are appropriate to maintain the stability of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of Ulipristal Acetate, for which this compound serves as the internal standard.

Parameter Method 1 Method 2 Method 3
Linear Range 0.0500 - 100 ng/mL[1]0.300 - 300 ng/mL[2]0.1 - 250 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.0500 ng/mL[1]0.300 ng/mL[2]0.1 ng/mL[8]
Sample Volume 50 µL Plasma[1]Not SpecifiedNot Specified
Run Time 4 min[1]4 min[2]7 min[8]

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is a common and rapid method for sample clean-up.[1][2][3]

  • To 100 µL of plasma or serum, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).[5]

  • Add 300 µL of cold methanol (B129727) or acetonitrile (B52724) to precipitate the proteins.[5]

  • Vortex the mixture for 1 minute.[5]

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner sample extract compared to protein precipitation, potentially reducing matrix effects.[5][8]

  • To 250 µL of serum, add the this compound internal standard.[5]

  • Add an appropriate organic extraction solvent (e.g., a combination of hexane (B92381) and dichloromethane).[8]

  • Vortex for 5 minutes to ensure thorough mixing.[5]

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.[5]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[5]

  • Vortex and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample add_is Add this compound (IS) start->add_is extract Protein Precipitation OR Liquid-Liquid Extraction add_is->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc UPLC/HPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_ms MS Optimization cluster_sample Sample Preparation cluster_lc LC Conditions issue Low Sensitivity Issue ms_params Optimize Ion Source (Voltage, Gas, Temp) issue->ms_params Check extraction Improve Extraction Efficiency issue->extraction Check mobile_phase Optimize Mobile Phase (Additives, Purity) issue->mobile_phase Check collision_energy Tune Collision Energy ms_params->collision_energy cleanup Enhance Sample Cleanup (Reduce Matrix Effects) extraction->cleanup chromatography Improve Chromatographic Separation mobile_phase->chromatography

Caption: Troubleshooting logic for low sensitivity issues.

References

Overcoming analytical challenges in Ulipristal-d3 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common analytical challenges encountered during the quantification of Ulipristal (B1683391) Acetate (B1210297) using Ulipristal-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in Ulipristal Acetate assays?

A1: this compound is a stable isotope-labeled (SIL) internal standard. Its chemical and physical properties are nearly identical to the analyte, Ulipristal Acetate. This allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to each sample, it is possible to correct for variability in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.[1][2][3]

Q2: Why is my this compound (internal standard) peak appearing at a slightly different retention time than Ulipristal Acetate (analyte)?

A2: A slight chromatographic shift, with the deuterated compound eluting marginally earlier, is a known phenomenon for some deuterated internal standards in reversed-phase chromatography.[4][5] This is generally not a significant issue as long as the shift is consistent and the peaks are adequately resolved from other interferences. However, a substantial difference in retention times could lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, potentially compromising the accuracy of the results.[6]

Q3: Can the deuterium (B1214612) labels on this compound exchange with hydrogen atoms from the sample or solvent?

A3: Isotopic exchange, or the loss of deuterium atoms and their replacement with hydrogen, is a potential issue, especially if the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group.[1][5] This can be catalyzed by acidic or basic conditions.[5] Loss of the deuterium label can compromise the accuracy of the results by generating a false positive signal for the unlabeled analyte or by causing irreproducible internal standard signals.[5]

Q4: What are "matrix effects" and how do they impact the analysis of Ulipristal Acetate using this compound?

A4: Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the analyte and internal standard by co-eluting components from the biological matrix (e.g., plasma, urine). While a SIL internal standard like this compound is intended to compensate for these effects, significant ion suppression can still impact the assay's sensitivity.[2] If the analyte and internal standard do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate quantification.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound assays and provides systematic approaches to their resolution.

Issue 1: Inaccurate or Inconsistent Quantitative Results
Potential Cause Troubleshooting Steps
Differential Matrix Effects 1. Verify Co-elution: Overlay the chromatograms of Ulipristal Acetate and this compound to confirm they elute at the same time.[4] 2. Evaluate Matrix Effects: Perform a matrix effect experiment (see Experimental Protocol 2) to determine if the analyte and internal standard are affected differently by the matrix.[5] 3. Optimize Sample Preparation: Improve sample clean-up to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction.[4] 4. Chromatographic Adjustment: Modify the mobile phase composition or gradient to improve the co-elution of the analyte and internal standard.[5]
Isotopic Exchange 1. Assess Isotopic Stability: Conduct an experiment to determine if isotopic exchange is occurring under your analytical conditions (see Experimental Protocol 3).[7] 2. Adjust pH: Ensure the pH of your samples and mobile phases is neutral or as close to neutral as possible to minimize the risk of acid- or base-catalyzed exchange.[5] 3. Solvent Choice: If possible, prepare stock solutions in aprotic solvents like acetonitrile.[6]
Purity of Internal Standard 1. Check Certificate of Analysis: Verify the isotopic and chemical purity of the this compound standard from the supplier.[4] 2. Assess Contribution from Internal Standard: Analyze a blank matrix sample spiked only with this compound and monitor the mass transition for the unlabeled Ulipristal Acetate. The response should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte.[5]
Issue 2: High Variability in this compound Peak Area
Potential Cause Troubleshooting Steps
Inconsistent Pipetting 1. Use Calibrated Pipettes: Ensure that the pipettes used for adding the internal standard are properly calibrated.[6] 2. Consistent Technique: Maintain a consistent pipetting technique for all samples.
Sample Matrix Effects 1. Evaluate Matrix Effects: As in Issue 1, perform a matrix effect experiment to assess the degree of ion suppression or enhancement.[6] 2. Optimize Sample Cleanup: A cleaner sample extract will lead to more consistent ionization.[6]
Degradation of this compound 1. Assess Stability: Evaluate the stability of this compound in the sample matrix under the storage and processing conditions of your assay.[6]

Experimental Protocols

Experimental Protocol 1: Sample Preparation for Ulipristal Acetate Quantification in Human Plasma

This protocol describes two common methods for extracting Ulipristal Acetate and this compound from plasma samples.

Method A: Protein Precipitation

  • To 50 µL of human plasma, add 150 µL of methanol (B129727) containing the this compound internal standard.[8]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction

  • To 200 µL of plasma, add the this compound internal standard.

  • Add 1 mL of a mixture of n-hexane and dichloromethane (B109758) (4:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Experimental Protocol 2: Evaluation of Matrix Effects

This protocol helps to quantify the extent of matrix effects on the analyte and internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Ulipristal Acetate and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank plasma extract spiked with Ulipristal Acetate and this compound.

    • Set C (Pre-Extraction Spike): Blank plasma spiked with Ulipristal Acetate and this compound before extraction.[5]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Assess Internal Standard Compensation:

    • The ratio of the analyte peak area to the internal standard peak area should be consistent across all sets if the internal standard is effectively compensating for matrix effects.

Experimental Protocol 3: Assessment of Isotopic Exchange

This protocol is designed to determine if the deuterium labels on this compound are stable under your experimental conditions.[7]

  • Prepare Two Sets of Samples:

    • Set A (Control): this compound spiked into the initial mobile phase or reconstitution solvent.

    • Set B (Matrix): this compound spiked into a blank plasma sample.[4]

  • Incubate: Store both sets of samples under the same conditions as your typical sample preparation and analysis workflow (e.g., room temperature for 4 hours).

  • Process Set B: Extract the samples from Set B using your established protocol.

  • Analyze: Analyze both sets by LC-MS/MS.

  • Monitor for Unlabeled Analyte: In the chromatograms for Set B, monitor for any increase in the signal corresponding to unlabeled Ulipristal Acetate. A significant increase compared to a blank matrix sample indicates that H/D back-exchange is occurring.[4]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Ulipristal Acetate and this compound Analysis
ParameterSettingReference
Chromatographic Column C18 or C18-PFP[8][9]
Mobile Phase A Water with 0.1% Formic Acid or 2 mM Ammonium Acetate[8][9]
Mobile Phase B Methanol or Acetonitrile[8][9]
Ionization Mode Positive Electrospray Ionization (ESI+)[8][9]
MRM Transition (Ulipristal Acetate) m/z 476.2 → 134.1[8][9]
MRM Transition (this compound) m/z 479.3 → 416.2[8][9]
Table 2: Example of Method Validation Parameters for a Ulipristal Acetate Assay
ParameterResultReference
Linear Range 0.05 - 100 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[8]
Intra-day Precision (%RSD) < 15%[9]
Inter-day Precision (%RSD) < 15%[9]
Accuracy (%RE) Within ±15%[9]
Extraction Recovery > 85%[8]

Visualizations

Troubleshooting_Workflow start Inaccurate or Inconsistent Quantitative Results check_coelution Check Analyte and IS Co-elution start->check_coelution eval_matrix Evaluate for Differential Matrix Effects check_coelution->eval_matrix Co-elution Confirmed solution_chrom Optimize Chromatography check_coelution->solution_chrom Shift Observed check_purity Assess IS Purity and Contribution to Analyte Signal eval_matrix->check_purity No Differential Effects solution_cleanup Improve Sample Cleanup eval_matrix->solution_cleanup Differential Effects Observed check_exchange Investigate Isotopic Exchange check_purity->check_exchange IS is Pure solution_is Verify IS Purity with Supplier or Use New Lot check_purity->solution_is IS Contaminated solution_ph Adjust pH of Solvents and Mobile Phase check_exchange->solution_ph Exchange Occurring end Problem Resolved check_exchange->end No Exchange solution_chrom->end solution_cleanup->end solution_is->end solution_ph->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_calc Calculations set_a Set A: Analyte + IS in Neat Solvent analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Blank Matrix Extract + Analyte + IS set_b->analysis set_c Set C: Blank Matrix + Analyte + IS (Pre-extraction) set_c->analysis calc_mf Calculate Matrix Factor: MF = Area(B) / Area(A) analysis->calc_mf calc_rec Calculate Recovery: Rec% = (Area(C) / Area(B)) * 100 analysis->calc_rec

Caption: Experimental workflow for evaluating matrix effects.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Ulipristal Acetate Assays Utilizing Ulipristal-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of published bioanalytical methods for the quantification of Ulipristal (B1683391) acetate (B1210297) (UPA) in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A key focus of this comparison is the utilization of Ulipristal-d3 (UPA-d3) as a stable isotope-labeled internal standard (IS), a critical component for ensuring assay accuracy and precision. This document is intended for researchers, scientists, and drug development professionals seeking to establish or evaluate analytical methods for UPA.

Experimental Protocols

Two representative LC-MS/MS methods are presented below, detailing the distinct approaches to sample preparation, chromatographic separation, and mass spectrometric detection.

Method 1: Simplified Protein Precipitation

This method, adapted from a study on the pharmacokinetics of UPA in healthy Chinese volunteers, employs a straightforward protein precipitation technique for sample preparation.[1][2]

  • Sample Preparation : Plasma samples are processed via protein precipitation using methanol (B129727).[1][2]

  • Chromatography :

    • Column : Kinetex EVO C18 (2.1 × 50 mm, 2.6 μm)[1]

    • Mobile Phase : Gradient elution with a mobile phase consisting of methanol and water containing 2 mM ammonium (B1175870) acetate and 0.3% formic acid.[1]

    • Flow Rate : 0.3 mL/min[1]

    • Run Time : 4.0 minutes per sample[1]

  • Mass Spectrometry :

    • Ionization : Positive ion electrospray ionization (ESI)[1]

    • Detection Mode : Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions :

      • Ulipristal acetate (UPA): m/z 476.2 → 134.1[1]

      • This compound (IS): m/z 479.3 → 416.2[1]

Method 2: Alternative Column and Gradient System

This second method, also developed for a pharmacokinetic study in a similar population, utilizes a different chromatographic column and gradient elution.[3]

  • Sample Preparation : Similar to Method 1, this protocol uses a single-step protein precipitation with methanol.[3]

  • Chromatography :

    • Column : ACE Excel 3 C18-PFP[3]

    • Mobile Phase : Gradient elution procedure (specifics of the gradient are not detailed in the abstract)[3]

    • Run Time : 4 minutes per sample[3]

  • Mass Spectrometry :

    • Ionization : Positive electrospray ionization[3]

    • Detection Mode : Multiple Reaction Monitoring[3]

    • MRM Transitions :

      • Ulipristal acetate (UPA): m/z 476.2 → 134.1[3]

      • This compound (IS): m/z 479.3 → 416.2[3]

Data Presentation: A Comparative Analysis of Assay Performance

The following tables summarize the quantitative performance characteristics of the two described LC-MS/MS methods for the analysis of Ulipristal acetate.

Table 1: Linearity and Sensitivity

ParameterMethod 1Method 2
Linearity Range 0.300–300 ng/mL0.0500–100 ng/mL
Lower Limit of Quantification (LLOQ) 0.300 ng/mL0.0500 ng/mL

Table 2: Precision and Accuracy

MethodPrecision (Intra- and Inter-day)Accuracy (Intra- and Inter-day)
Method 1 Within acceptable limits for bioanalytical assays.[1]Within acceptable limits for bioanalytical assays.[1]
Method 2 Desirable accuracy and precision.[3]Desirable accuracy and precision.[3]

Alternative Analytical Approaches

While LC-MS/MS with a deuterated internal standard is the gold standard for bioanalytical quantification, other methods have been developed for the analysis of Ulipristal acetate in bulk drug and pharmaceutical dosage forms. These include High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6] It is important to note that these methods may not offer the same level of sensitivity and selectivity as LC-MS/MS, particularly for complex biological matrices, and do not employ this compound as an internal standard.

Mandatory Visualization

Experimental Workflow for Ulipristal Acetate Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of this compound (IS) A->B C Protein Precipitation with Methanol B->C D Centrifugation C->D E Supernatant Collection D->E F Injection into LC System E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (ESI+, MRM) G->H I Peak Integration for UPA and UPA-d3 H->I J Calculation of Peak Area Ratios I->J K Quantification using Calibration Curve J->K

Caption: Workflow of Ulipristal Acetate quantification using LC-MS/MS.

References

Synergistic Antifibroid Effects of Ulipristal Acetate and Vitamin D3 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in vitro studies investigating the combined effects of Ulipristal Acetate (UPA) and Vitamin D3. The primary focus is on their synergistic action in modulating cellular processes relevant to uterine fibroids (leiomyomas). The data presented is intended for researchers, scientists, and professionals in the field of drug development.

I. Comparative Analysis of In Vitro Efficacy

The combination of Ulipristal Acetate, a selective progesterone (B1679170) receptor modulator, and Vitamin D3 has been shown to exert significantly greater anti-proliferative, pro-apoptotic, anti-fibrotic, and anti-inflammatory effects on human uterine fibroid cells in vitro compared to UPA alone.[1][2][3]

Table 1: Synergistic Effects on Cell Proliferation
Treatment GroupCell Proliferation Inhibition vs. ControlCell Proliferation Inhibition vs. UPA aloneTime PointsAssay
UPA (100 nM)Significant reductionN/A2, 4, 6, 8 daysMTT Assay
UPA (100 nM) + Vitamin D3 (100 nM)Greater significant reductionSignificant reduction (P < .05)2, 4, 6, 8 daysMTT Assay

Data synthesized from studies demonstrating a significant dose- and time-dependent growth inhibitory effect of the combination treatment.[1][3]

Table 2: Comparative Effects on Key Protein Markers
Protein MarkerFunctionUPA (100 nM) vs. ControlUPA (100 nM) + Vitamin D3 (100 nM) vs. UPA aloneMethod of Analysis
Proliferation Markers
Ki-67Cellular proliferation>50% decrease (P < .05)Immunofluorescence
PCNADNA replication and repair↓ ~50% (P < .05)↓ ~35% (P < .05)Western Blot
Cyclin D1Cell cycle progression↓ 40%↓ ~43% (P < .001)Western Blot
Apoptosis Markers
BaxPro-apoptotic protein↑ (P < .05)Further increase (not statistically significant)Western Blot
Cleaved PARPApoptosis executionNot specifiedUpregulationNot specified
Extracellular Matrix (ECM) & Fibrosis Markers
Collagen-1ECM component~2-fold decrease (P < .05)Western Blot
FibronectinECM component~2-fold decrease (P < .05)Western Blot
TGF-β3Pro-fibrogenic cytokine~2-fold decrease (P < .05)Western Blot
Inflammatory Cytokines
IL-6, IL-8, IL-1α, IL-1βPro-inflammatory mediatorsNot specifiedSignificant decrease (P < .05)Multiplex ELISA

This table summarizes the significant synergistic effects observed when combining UPA with Vitamin D3.[1][2][3][4]

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the in vitro studies of Ulipristal Acetate and Vitamin D3 combination therapy.

Cell Culture and Treatment

Human uterine fibroid (HuLM) cells were utilized for these experiments.[5] Cells were cultured in appropriate media and seeded in various plate formats depending on the assay. For treatment, cells were exposed to Ulipristal Acetate (100 nM) and/or 1,25-dihydroxyvitamin D3 (100 nM) for specified durations, typically ranging from 2 to 8 days.[1][3]

Cell Proliferation Assay (MTT Assay)
  • HuLM cells were seeded in 96-well plates (2 x 10³ cells/well).[5]

  • Cells were treated with graded concentrations of UPA in the presence or absence of Vitamin D3 for 2, 4, 6, and 8 days.[5]

  • At each time point, dimethylthiazolyl diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.

  • The resulting formazan (B1609692) crystals were dissolved in a solubilization solution.

  • The absorbance was measured using a microplate reader to determine cell viability, which is proportional to the absorbance.

Western Blot Analysis
  • HuLM cells were seeded in 10-cm plates (5 x 10⁵ cells/plate) and serum-starved overnight.[3]

  • Cells were treated with UPA (100 nM) with or without Vitamin D3 (100 nM) for 2 days.[3]

  • Total protein was extracted from the cells, and protein concentration was determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Ki-67, PCNA, Cyclin D1, Collagen-1, Fibronectin, TGF-β3, Bax).

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence detection system.

Immunofluorescence
  • HuLM cells were seeded on sterile glass coverslips in 6-well plates (8 x 10⁴ cells/well).[3]

  • Cells were treated with UPA (100 nM) with or without Vitamin D3 (100 nM) for 2 days.[3]

  • Cells were fixed, permeabilized, and blocked.

  • Incubation with a primary antibody against Ki-67 was performed.

  • After washing, cells were incubated with a fluorescently labeled secondary antibody.

  • The coverslips were mounted on slides, and images were captured using a confocal laser microscope.

Multiplex ELISA for Cytokines

The production of pro-inflammatory cytokines (IL-6, IL-8, IL-1α, and IL-1β) was measured in the cell culture supernatant using a multiplex enzyme-linked immunosorbent assay (ELISA) technique according to the manufacturer's instructions.[1][3]

III. Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways affected by the combined UPA and Vitamin D3 treatment and a general experimental workflow.

G cluster_proliferation Proliferation cluster_apoptosis Apoptosis cluster_fibrosis Fibrosis & Inflammation UPA Ulipristal Acetate PR Progesterone Receptor UPA->PR modulates VitD3 Vitamin D3 VDR Vitamin D Receptor (VDR) VitD3->VDR activates CyclinD1 Cyclin D1 PR->CyclinD1 PCNA PCNA PR->PCNA Ki67 Ki-67 PR->Ki67 Bax Bax PR->Bax CleavedPARP Cleaved PARP PR->CleavedPARP TGFb3 TGF-β3 PR->TGFb3 Collagen1 Collagen-1 PR->Collagen1 Fibronectin Fibronectin PR->Fibronectin Cytokines Pro-inflammatory Cytokines PR->Cytokines VDR->CyclinD1 VDR->PCNA VDR->Ki67 VDR->Bax VDR->CleavedPARP VDR->TGFb3 VDR->Collagen1 VDR->Fibronectin VDR->Cytokines

Caption: Synergistic signaling of UPA and Vitamin D3.

G cluster_setup Experimental Setup cluster_analysis Downstream Analysis cell_culture Culture HuLM Cells treatment Treat with UPA, Vitamin D3, or Combination cell_culture->treatment prolif_assay MTT Assay (Proliferation) treatment->prolif_assay western_blot Western Blot (Protein Expression) treatment->western_blot if_stain Immunofluorescence (Protein Localization) treatment->if_stain elisa Multiplex ELISA (Cytokine Levels) treatment->elisa

Caption: General experimental workflow.

References

Synergistic Antifibroid Effects of Ulipristal Acetate and Vitamin D3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of combining Ulipristal (B1683391) acetate (B1210297) (UPA) and Vitamin D3 for the treatment of uterine fibroids. Drawing on available clinical and in-vitro data, we compare the efficacy of the combination therapy against individual treatments and placebo. This document details the experimental protocols of key studies and elucidates the underlying signaling pathways, offering valuable insights for future research and drug development in this area.

Comparative Efficacy: Clinical and In-Vitro Data

The combination of Ulipristal acetate, a selective progesterone (B1679170) receptor modulator (SPRM), and Vitamin D3, a secosteroid hormone, has demonstrated a promising synergistic effect in reducing uterine fibroid volume and inhibiting fibroid cell proliferation. While large-scale clinical trials on the combination therapy are still needed, preliminary clinical evidence and robust in-vitro data suggest enhanced efficacy compared to either agent alone.

Clinical Evidence

A preliminary case study involving two premenopausal women with symptomatic uterine fibroids and Vitamin D deficiency provides the first human data on this combination therapy. The study reports a significant reduction in total tumor volume after a 3-month treatment course.[1]

For comparison, large-scale clinical trials on UPA monotherapy, such as the PEARL I and II studies, have shown significant reductions in fibroid volume and control of uterine bleeding. Similarly, clinical trials on Vitamin D3 supplementation have indicated its potential to inhibit fibroid growth, particularly in women with Vitamin D deficiency.

Table 1: Comparison of Clinical Trial Data on Uterine Fibroid Volume Reduction

Treatment GroupStudy TypeNumber of PatientsTreatment DurationKey Finding on Fibroid Volume
UPA (5mg) + Vitamin D3 (7000 IU) Case Study23 months47.8% and 63.3% reduction in total tumor volume in the two patients.[1]
Ulipristal Acetate (5mg or 10mg) Randomized Controlled Trial (PEARL I)194 (UPA groups)13 weeksSignificantly greater reduction in myoma volume compared to placebo.
Ulipristal Acetate (5mg or 10mg) Randomized Controlled Trial (PEARL IV)Not SpecifiedTwo 12-week coursesMedian reduction from baseline of 54% and 58% for 5mg and 10mg UPA, respectively, after the second course.
Vitamin D3 Supplementation Randomized Controlled Trial2042 monthsA mean decrease of 0.48 mm in fibroid diameter in the intervention group, versus a 5.83 mm increase in the control group.[2]
Vitamin D Supplementation Randomized Clinical TrialNot Specified12 weeksNo statistically significant decrease in fibroid volume, but a significant increase was observed in the control group.[3]
In-Vitro Evidence

In-vitro studies using human uterine fibroid cells provide strong evidence for the synergistic anti-proliferative and pro-apoptotic effects of combining UPA and Vitamin D3. These studies demonstrate that the combination treatment is more effective at inhibiting cell growth and inducing programmed cell death than UPA alone.[4][5]

Table 2: In-Vitro Effects of UPA and Vitamin D3 on Uterine Fibroid Cells

TreatmentCell LineDurationKey Findings
UPA (100 nM) + Vitamin D3 (100 nM) Human UF cell line (HuLM)2, 4, 6, and 8 daysSignificantly reduced cell proliferation compared to UPA alone.[4][5]
UPA (100 nM) + Vitamin D3 (100 nM) Human UF cell line (HuLM)2 daysMore than 50% decrease in the expression of proliferation markers Ki-67, PCNA, and CyclinD1 compared to UPA alone.[4][5]
UPA (100 nM) + Vitamin D3 (100 nM) Human UF cell line (HuLM)2 daysSignificant increase in apoptosis induction compared to UPA alone.[4][5]
UPA (100 nM) + Vitamin D3 (100 nM) Human UF cell line (HuLM)2 days2-fold decrease in extracellular matrix markers collagen-1 and fibronectin compared to UPA alone.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of the experimental protocols from the key clinical and in-vitro studies cited.

Clinical Trial Protocol: UPA and Vitamin D3 Combination (Case Study)
  • Patient Population: Two premenopausal women (37 and 49 years old) with clinically symptomatic uterine fibroids and diagnosed Vitamin D deficiency.[1]

  • Treatment Regimen:

    • Ulipristal acetate: 5 mg daily, orally.[1]

    • Vitamin D3: 7000 IU daily, orally.[1]

  • Treatment Duration: 3 months.[1]

  • Assessment: Changes in clinical symptoms (pain, pressure, frequent urination) and total tumor volume were evaluated.[1]

In-Vitro Study Protocol: UPA and Vitamin D3 Combination
  • Cell Line: Immortalized human uterine fibroid (HuLM) cells.[4]

  • Treatment:

    • Screening of various UPA and Vitamin D3 combinations.[5]

    • Definitive experiments used UPA 100 nM in the presence or absence of Vitamin D3 100 nM.[4][5]

  • Assays Performed:

    • Cell Proliferation: Dimethylthiazolyl diphenyltetrazolium bromide (MTT) assay.[5]

    • Protein Expression Analysis: Western blot and immunofluorescence for markers of proliferation (Ki-67, PCNA, CyclinD1), apoptosis, fibrosis (collagen-1, fibronectin), and inflammation.[4][5]

    • RNA Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR).[4]

    • Cytokine Production: Multiplex enzyme-linked immunosorbent assay (ELISA).[5]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To visually represent the complex biological interactions and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow: In-Vitro Study start Human Uterine Fibroid Cell Line (HuLM) treatment Treatment with: - UPA (100 nM) - Vitamin D3 (100 nM) - UPA + Vitamin D3 - Vehicle Control start->treatment assays Perform Assays: - MTT (Proliferation) - Western Blot (Protein Expression) - qRT-PCR (Gene Expression) - ELISA (Cytokine Levels) treatment->assays analysis Data Analysis and Comparison assays->analysis

Caption: Experimental workflow for in-vitro analysis of UPA and Vitamin D3 effects.

G cluster_upa Ulipristal Acetate (UPA) Pathway cluster_vitamind Vitamin D3 Pathway cluster_synergy Synergistic Effect UPA Ulipristal Acetate PR Progesterone Receptor (PR) UPA->PR modulates Proliferation_UPA Inhibition of Cell Proliferation PR->Proliferation_UPA Apoptosis_UPA Induction of Apoptosis PR->Apoptosis_UPA GrowthFactors_UPA Downregulation of Growth Factors PR->GrowthFactors_UPA FibroidGrowth Reduced Uterine Fibroid Growth Proliferation_UPA->FibroidGrowth Apoptosis_UPA->FibroidGrowth VitaminD Vitamin D3 VDR Vitamin D Receptor (VDR) VitaminD->VDR activates Wnt Wnt/β-catenin Pathway VDR->Wnt inhibits mTOR mTOR Pathway VDR->mTOR inhibits Apoptosis_VitD Induction of Apoptosis VDR->Apoptosis_VitD Proliferation_VitD Inhibition of Cell Proliferation Wnt->Proliferation_VitD mTOR->Proliferation_VitD Proliferation_VitD->FibroidGrowth Apoptosis_VitD->FibroidGrowth

Caption: Signaling pathways of UPA and Vitamin D3 leading to reduced fibroid growth.

Discussion of Signaling Pathways

Ulipristal acetate primarily exerts its effect by modulating the progesterone receptor (PR).[6] Progesterone is a key hormone implicated in the growth of uterine fibroids. By acting as a selective modulator, UPA can inhibit PR-mediated cell proliferation and induce apoptosis (programmed cell death) in fibroid cells.[7] It also appears to downregulate the expression of certain growth factors that contribute to fibroid development.[8]

Vitamin D3, on the other hand, acts through the Vitamin D receptor (VDR). Its anti-fibroid mechanism involves the inhibition of several key signaling pathways. Notably, Vitamin D3 has been shown to inhibit the Wnt/β-catenin and mTOR signaling pathways, both of which are crucial for cell growth and proliferation.[9] By activating the VDR, Vitamin D3 can suppress these pathways, leading to decreased fibroid cell proliferation and an increase in apoptosis.[10][11]

The synergistic effect of combining UPA and Vitamin D3 likely stems from their complementary mechanisms of action. While UPA directly targets the progesterone-driven growth of fibroids, Vitamin D3 acts on broader signaling pathways that also contribute to tumorigenesis. This multi-pronged attack on the cellular mechanisms of fibroid growth appears to be more effective than targeting a single pathway.

Conclusion and Future Directions

The available evidence strongly suggests a synergistic relationship between Ulipristal acetate and Vitamin D3 in the medical management of uterine fibroids. The combination therapy has the potential to offer a more effective non-surgical treatment option, leading to greater reductions in fibroid volume and a more potent inhibition of fibroid cell growth.

However, the clinical data is currently limited to a small case study. To validate these promising initial findings, large-scale, randomized controlled clinical trials are imperative. Future research should focus on determining the optimal dosages for the combination therapy, evaluating its long-term safety and efficacy, and further elucidating the precise molecular mechanisms underlying the observed synergy. Such studies will be critical in establishing the clinical utility of this combination therapy for the millions of women affected by uterine fibroids.

References

The Evolving Landscape of Uterine Fibroid Treatment: A Comparative Analysis of Ulipristal Acetate and the Potential of its Deuterated Analog, Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for effective and well-tolerated treatments for uterine fibroids, selective progesterone (B1679170) receptor modulators (SPRMs) have marked a significant advancement. Ulipristal acetate (B1210297), a prominent member of this class, has been extensively studied in clinical trials, demonstrating notable efficacy in controlling bleeding and reducing fibroid volume. This guide provides a comprehensive comparison of Ulipristal acetate with alternative therapies, supported by clinical trial data, and explores the prospective advantages of its deuterated form, Ulipristal-d3, for researchers, scientists, and drug development professionals.

Uterine fibroids, the most common benign tumors in women of reproductive age, can cause debilitating symptoms such as heavy menstrual bleeding, pelvic pain, and infertility.[1][2] While surgical interventions have traditionally been the mainstay of treatment, pharmacological options offer a less invasive approach.[1][2] Ulipristal acetate emerged as a promising medical therapy, and understanding its performance relative to other treatments is crucial for further drug development in this area.[1][2][3]

Comparative Efficacy of Ulipristal Acetate

Clinical trials have consistently demonstrated the effectiveness of Ulipristal acetate in managing the primary symptoms of uterine fibroids. The PEARL series of studies, along with the VENUS II trial, provide robust data on its ability to induce amenorrhea and shrink fibroid volume.

Treatment GroupPercentage of Patients with AmenorrheaMedian Time to AmenorrheaMedian Reduction in Fibroid VolumeStudy
Ulipristal Acetate (5mg) 91%5-7 days49.9% (after 1 course)PEARL I, PEARL III[1]
Ulipristal Acetate (10mg) 92%5-7 days67.0% (after 3 courses)PEARL I, PEARL III[1]
Placebo 19%--PEARL I[1]
Leuprolide Acetate (GnRH agonist) 89%21 days-PEARL II[1]
Ulipristal Acetate (5mg) 42%--VENUS II[4]
Ulipristal Acetate (10mg) 54.8%--VENUS II[4]
Placebo 0%--VENUS II[4]

The Potential of this compound: A Look into Deuterated Drug Development

While no clinical trial data for this compound in the treatment of uterine fibroids is publicly available, the principles of deuterated drug design suggest potential pharmacokinetic advantages. Deuterated drugs are small molecule therapeutics where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[5] This substitution can strengthen the chemical bond, making it more resistant to metabolic breakdown.[6][7]

The theoretical benefits of developing this compound include:

  • Improved Metabolic Stability: A slower rate of metabolism could lead to a longer drug half-life.[5]

  • Enhanced Bioavailability: A longer residence time in the body may increase the drug's overall exposure.[6]

  • Reduced Dosing Frequency: An extended half-life could potentially allow for less frequent administration, improving patient compliance.[6]

  • Lower Toxicity: By altering metabolic pathways, deuteration might reduce the formation of toxic metabolites.[6]

The development of deuterated drugs has seen success in other therapeutic areas, with the FDA approval of drugs like deutetrabenazine.[5] These precedents suggest that a deuterated version of Ulipristal acetate could offer an improved therapeutic profile.

Mechanism of Action: Ulipristal Acetate

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that exerts its effects by binding to progesterone receptors.[8][9][10] Its mechanism of action in uterine fibroids is multifaceted, involving:

  • Inhibition of Cell Proliferation: It directly inhibits the growth of fibroid cells.[2][8]

  • Induction of Apoptosis: It promotes programmed cell death in fibroid cells.[2][8]

  • Control of Uterine Bleeding: It has a direct effect on the endometrium, leading to the suppression of bleeding.[4]

  • Modulation of the Pituitary Gland: It influences the release of gonadotropins.[8]

G cluster_drug Ulipristal Acetate (SPRM) cluster_targets Target Tissues cluster_effects Cellular Effects in Fibroids cluster_symptoms Clinical Outcomes Ulipristal Ulipristal Acetate PR Progesterone Receptors Ulipristal->PR Binds to Bleeding Control of Uterine Bleeding Ulipristal->Bleeding Direct effect on endometrium Proliferation Inhibition of Cell Proliferation PR->Proliferation Modulates Apoptosis Induction of Apoptosis PR->Apoptosis Modulates Volume Reduction of Fibroid Volume Proliferation->Volume Apoptosis->Volume

Mechanism of Action of Ulipristal Acetate in Uterine Fibroids.

Experimental Protocols

The clinical trials for Ulipristal acetate, such as the PEARL and VENUS II studies, followed rigorous, randomized, double-blind, placebo-controlled, and in some cases, active-comparator-controlled designs.

PEARL I Study Design:

  • Objective: To assess the efficacy and safety of Ulipristal acetate (5 mg and 10 mg daily) compared to placebo for the pre-operative treatment of symptomatic uterine fibroids.

  • Participants: Women with symptomatic uterine fibroids, including heavy menstrual bleeding.

  • Intervention: Patients were randomized to receive 5 mg of Ulipristal acetate, 10 mg of Ulipristal acetate, or placebo daily for 13 weeks.

  • Primary Endpoints: Control of uterine bleeding and reduction in fibroid volume.

  • Methodology: Uterine bleeding was assessed using a pictorial blood loss assessment chart. Fibroid volume was measured by magnetic resonance imaging (MRI) or transvaginal ultrasound.

G cluster_workflow PEARL I Clinical Trial Workflow Start Patient Screening (Symptomatic Uterine Fibroids) Randomization Randomization Start->Randomization GroupA Ulipristal Acetate (5mg/day) (13 weeks) Randomization->GroupA GroupB Ulipristal Acetate (10mg/day) (13 weeks) Randomization->GroupB GroupC Placebo (13 weeks) Randomization->GroupC Endpoint Primary Endpoint Assessment - Control of Bleeding - Fibroid Volume Reduction GroupA->Endpoint GroupB->Endpoint GroupC->Endpoint

References

Validating the Use of Ulipristal-d3 in Diverse Patient Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation and application of Ulipristal-d3 as a stable isotope-labeled internal standard for the accurate quantification of Ulipristal (B1683391) Acetate (B1210297) (UPA) in various patient populations. The use of a deuterated internal standard is the gold standard in bioanalytical method development, offering superior accuracy and precision, which is critical for pharmacokinetic and bioequivalence studies.

The Critical Role of Deuterated Internal Standards

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample preparation and analysis.[1] this compound, a deuterated analog of Ulipristal Acetate, is the ideal internal standard because its physicochemical properties are nearly identical to the analyte.[1][2] This ensures that it experiences the same effects of the biological matrix and any losses during sample processing, thus enabling highly accurate and precise quantification of UPA.[1][3] Alternatives, such as structurally similar but non-isotopic compounds, may not co-elute or be affected by the matrix in the same way, potentially leading to less reliable data.[1]

Experimental Protocol: Quantification of Ulipristal Acetate in Human Plasma

A validated LC-MS/MS method for the quantification of Ulipristal Acetate in human plasma using this compound as an internal standard is detailed below. This method has been successfully applied to pharmacokinetic studies.[4][5]

1. Sample Preparation (Protein Precipitation) [4][5]

  • To 50 µL of human plasma, add a known concentration of this compound solution.

  • Add methanol (B129727) to precipitate plasma proteins.

  • Vortex and centrifuge to separate the supernatant.

  • The supernatant is then used for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4][5]

  • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with additives like formic acid or ammonium (B1175870) acetate to enhance ionization.[4][5][6]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[4][5]

    • MRM Transition for Ulipristal Acetate: m/z 476.2 → 134.1[4][5]
    • MRM Transition for this compound (Internal Standard): m/z 479.3 → 416.2[4][5]

Bioanalytical Method Validation

The use of this compound as an internal standard allows for the development of highly sensitive, accurate, and precise bioanalytical methods. The tables below summarize the validation parameters from a study quantifying UPA in human plasma.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method [4]

ParameterValue
Linear Range0.0500 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.0500 ng/mL

Table 2: Accuracy and Precision of the LC-MS/MS Method [4]

Quality Control Sample (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low (0.1)≤ 15≤ 1585 - 115
Medium (1.0)≤ 15≤ 1585 - 115
High (80)≤ 15≤ 1585 - 115

Application in Pharmacokinetic Studies Across Different Populations

Validated methods using this compound have been instrumental in characterizing the pharmacokinetics of Ulipristal Acetate in diverse patient populations.

Table 3: Pharmacokinetic Parameters of Ulipristal Acetate (5 mg) in Healthy Chinese Female Subjects [4]

Pharmacokinetic ParameterMean ± SD
Cmax (ng/mL)47.7 ± 27.7
Tmax (h)0.91 ± 0.98
AUC0-t (ng·h/mL)112 ± 49
T1/2 (h)46.4 ± 14.0

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; T1/2: Elimination half-life.

A study comparing the pharmacokinetics of UPA in healthy Chinese volunteers with data from Caucasian volunteers suggested that race may significantly impact the systemic exposure to UPA.[5]

Table 4: Comparison of Ulipristal Acetate (30 mg) Pharmacokinetics in Normal-BMI vs. Obese Women [7]

Pharmacokinetic ParameterNormal-BMI Women (Mean)Obese-BMI Women (Mean)p-value
Cmax (ng/mL)89.395.60.70
AUC0-24 (ng·h/mL)293.5362.50.15

AUC0-24: Area under the plasma concentration-time curve from time 0 to 24 hours.

The study found no significant differences in the plasma concentrations of UPA between obese and normal-BMI women after a single 30 mg dose, suggesting that dose adjustment based on BMI may not be necessary for UPA as an emergency contraceptive.[7]

Table 5: Effect of Food on Ulipristal Acetate (5 mg) Pharmacokinetics [8]

ConditionCmaxTmax (median)AUC0-inf
FastingReference0.5 hReference
Fed (High-fat meal)~25% lower3 hIncreased by a factor of 1.58-1.85

AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

Administration of UPA with a high-fat meal resulted in a lower and delayed peak concentration but a significant increase in overall exposure.[8]

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow for quantifying Ulipristal Acetate using this compound and the underlying principle of using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (contains UPA) Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for UPA quantification.

G cluster_principle Principle of Internal Standard Correction Analyte Ulipristal Acetate (UPA) Variability Sample Prep Variability & Matrix Effects Analyte->Variability IS This compound (IS) IS->Variability Ratio Ratio (UPA / IS) Variability->Ratio Constant Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of using a deuterated internal standard.

References

The Critical Role of Ulipristal-d3 in Establishing Bioequivalence of Ulipristal Acetate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of generic drug development, establishing bioequivalence is a pivotal step for regulatory approval. For complex molecules like Ulipristal acetate (B1210297), a selective progesterone (B1679170) receptor modulator, the analytical methods underpinning these studies must be robust, precise, and accurate. A key component of achieving such reliability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the use of an appropriate internal standard. This guide provides a comprehensive comparison of Ulipristal-d3 as a stable isotope-labeled internal standard against potential alternatives for the bioequivalence assessment of Ulipristal acetate formulations, supported by experimental data and detailed protocols.

The Gold Standard: this compound as an Internal Standard

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis. This compound, a deuterated form of Ulipristal acetate, closely mimics the physicochemical properties and ionization characteristics of the parent drug. This structural similarity ensures that it behaves almost identically during sample extraction, chromatographic separation, and mass spectrometric detection, thereby effectively compensating for variations in the analytical process.

Comparative Performance of Internal Standards

The choice of an internal standard significantly impacts the quality of bioanalytical data. Below is a comparison of this compound with a potential alternative, Ulipristal-d6, based on reported LC-MS/MS method validation parameters.

ParameterThis compound as Internal StandardUlipristal-d6 as Internal Standard
Linearity Range 0.050 - 100 ng/mL0.300 - 300 ng/mL
Correlation Coefficient (r²) > 0.99Not explicitly stated, but linearity is claimed
Lower Limit of Quantification (LLOQ) 0.050 ng/mL0.2 ng/mL
Intra-day Precision (%RSD) < 15%< 15% (for QC samples)
Inter-day Precision (%RSD) < 15%< 15% (for QC samples)
Accuracy (% Bias) Within ±15%Within ±15% (for QC samples)
Extraction Recovery Satisfactory82.3% for Ulipristal acetate, 88.6% for IS

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Ulipristal Acetate using Different Internal Standards.

The data indicates that while both deuterated internal standards are suitable for the bioanalysis of Ulipristal acetate, the method utilizing this compound demonstrates a lower limit of quantification, suggesting higher sensitivity.

Experimental Protocols

A meticulously designed and executed experimental protocol is fundamental to the success of a bioequivalence study. Below are detailed methodologies for the analytical quantification and the overall bioequivalence study design.

Bioanalytical Method for Ulipristal Acetate Quantification in Human Plasma

This protocol outlines the steps for quantifying Ulipristal acetate in plasma samples using LC-MS/MS with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex mix for 30 seconds.

  • Add 200 µL of methanol (B129727) to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., ACE Excel 3 C18-PFP).

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ulipristal acetate: m/z 476.2 → 134.1[1]

      • This compound: m/z 479.3 → 416.2[1]

Bioequivalence Study Protocol for Ulipristal Acetate Formulations

This protocol is designed in accordance with regulatory guidelines from agencies such as the FDA and WHO.

1. Study Design:

  • A single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions is recommended.[2]

  • A washout period of at least 21 days should be implemented between the two periods to avoid carry-over effects.[3]

2. Study Population:

  • Healthy, non-pregnant, non-lactating female volunteers.

  • The number of subjects should be determined by a power calculation to ensure statistical significance.

3. Dosing and Administration:

  • A single oral dose of the test and reference Ulipristal acetate formulations (e.g., 30 mg tablet).

  • The drug should be administered with a standardized volume of water after an overnight fast of at least 10 hours.[2]

4. Blood Sampling:

  • Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • A pre-dose sample should be collected, followed by a series of post-dose samples at specified time points to adequately characterize the pharmacokinetic profile (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[2]

  • Plasma should be separated by centrifugation and stored frozen at -70°C or below until analysis.

5. Pharmacokinetic and Statistical Analysis:

  • The primary pharmacokinetic parameters to be determined are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

  • The 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the test versus reference product should fall within the acceptance range of 80.00% to 125.00%.

Visualizing the Rationale and Process

To further clarify the concepts and procedures involved, the following diagrams illustrate the signaling pathway of Ulipristal acetate, the ideal characteristics of an internal standard, and the workflow of a bioequivalence study.

signaling_pathway cluster_nucleus UPA Ulipristal Acetate (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to UPA_PR_complex UPA-PR Complex PR->UPA_PR_complex PRE Progesterone Response Element (PRE) on DNA UPA_PR_complex->PRE Translocates and binds to Nucleus Nucleus Transcription Modulation of Gene Transcription PRE->Transcription CellularEffects Cellular Effects (e.g., Inhibition of Ovulation) Transcription->CellularEffects internal_standard_logic cluster_properties Shared Properties Ideal_IS Ideal Internal Standard (IS) SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Ideal_IS->SIL_IS is best represented by Analyte Analyte (Ulipristal Acetate) SIL_IS->Analyte has physicochemical properties almost identical to Prop1 Extraction Recovery SIL_IS->Prop1 Prop2 Chromatographic Retention SIL_IS->Prop2 Prop3 Ionization Efficiency SIL_IS->Prop3 Conclusion Accurate quantification by compensating for analytical variability SIL_IS->Conclusion Analyte->Prop1 Analyte->Prop2 Analyte->Prop3 bioequivalence_workflow Start Study Start: Subject Recruitment (Healthy Female Volunteers) Period1 Period 1: Administer Test or Reference Formulation (Randomized) Start->Period1 Sampling1 Serial Blood Sampling (0-72 hours) Period1->Sampling1 Washout Washout Period (≥ 21 days) Sampling1->Washout Analysis Plasma Sample Analysis (LC-MS/MS with this compound) Sampling1->Analysis Period2 Period 2: Administer Crossover Formulation Washout->Period2 Sampling2 Serial Blood Sampling (0-72 hours) Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis End Bioequivalence Determination Stat_Analysis->End

References

Deuterium Labeling and Ulipristal Acetate: A Comparative Analysis of Potential Pharmacokinetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known pharmacokinetics of ulipristal (B1683391) acetate (B1210297) and the projected pharmacokinetic profile of its deuterated analogues. While direct comparative studies on the isotope effect of deuterium (B1214612) labeling on ulipristal acetate's pharmacokinetics are not publicly available, this document synthesizes established principles of the kinetic isotope effect (KIE) and the known metabolic pathways of ulipristal acetate to offer a predictive comparison.

Introduction to the Deuterium Isotope Effect in Drug Metabolism

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to enhance pharmacokinetic properties. The basis for this enhancement lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. As many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve C-H bond cleavage, deuteration at specific metabolic sites can significantly slow down a drug's breakdown, potentially leading to improved metabolic stability, increased systemic exposure, and a longer half-life.

Pharmacokinetics of Ulipristal Acetate

Ulipristal acetate is a selective progesterone (B1679170) receptor modulator. Following oral administration, it is rapidly absorbed.[1] The metabolism of ulipristal acetate is extensive and primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[2][3][4][5] The major metabolic pathways involve oxidative demethylation, leading to the formation of a pharmacologically active mono-demethylated metabolite and a subsequent inactive di-demethylated metabolite.[4] The parent drug and its active metabolite account for a small fraction of the total radioactivity in plasma, indicating extensive metabolism.[2] The half-life of ulipristal acetate is approximately 32.4 hours.[4]

Projected Impact of Deuterium Labeling on Ulipristal Acetate Pharmacokinetics

Given that the primary metabolic pathway of ulipristal acetate is CYP3A4-mediated N-demethylation, strategic deuterium labeling at the N-methyl groups is expected to elicit a significant kinetic isotope effect. This would likely result in a decreased rate of metabolism, leading to a more favorable pharmacokinetic profile for the deuterated compound compared to the non-deuterated ulipristal acetate.

Comparative Pharmacokinetic Parameters (Projected)

The following table summarizes the projected pharmacokinetic parameters of deuterated ulipristal acetate in comparison to its non-deuterated counterpart, based on the principles of the kinetic isotope effect.

Pharmacokinetic ParameterNon-Deuterated Ulipristal Acetate (Reported)Deuterated Ulipristal Acetate (Projected)Rationale for Projected Change
Cmax (Peak Plasma Concentration) ~176 ng/mL (30 mg dose)[1]Potentially HigherSlower first-pass metabolism could lead to a higher concentration of the parent drug reaching systemic circulation.
Tmax (Time to Peak Concentration) ~0.5–3 hours[1]Likely UnchangedAbsorption is typically not significantly affected by deuteration.
AUC (Area Under the Curve) Dose-dependentSignificantly IncreasedReduced metabolic clearance would lead to greater overall drug exposure over time.
t1/2 (Elimination Half-life) ~32.4 hours[4]IncreasedA slower rate of metabolism would extend the time the drug remains in the body before being eliminated.
Metabolic Clearance HighReducedThe primary benefit of deuteration at the site of metabolism is a reduction in the rate of enzymatic breakdown.

Experimental Protocols

To empirically determine the pharmacokinetic impact of deuterium labeling on ulipristal acetate, a comparative in vivo pharmacokinetic study in a suitable animal model (e.g., Sprague-Dawley rats or beagle dogs) would be necessary.

Objective:

To compare the pharmacokinetic profiles of non-deuterated ulipristal acetate and a deuterated analogue (e.g., ulipristal acetate-d3 or -d6) following oral administration.

Methodology:
  • Animal Model: Healthy, adult female Sprague-Dawley rats (n=6-8 per group).

  • Test Articles:

    • Ulipristal Acetate (non-deuterated)

    • Deuterated Ulipristal Acetate (e.g., specifically labeled at the N-demethylation sites)

  • Dosing: A single oral gavage dose of each test article, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Serial blood samples to be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites to be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis to be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and clearance for both compounds.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) to be used to compare the pharmacokinetic parameters between the two groups.

Visualizations

Ulipristal Acetate Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of ulipristal acetate via CYP3A4-mediated demethylation.

G Ulipristal Ulipristal Acetate Metabolite1 Active Mono-demethylated Metabolite Ulipristal->Metabolite1 CYP3A4 Metabolite2 Inactive Di-demethylated Metabolite Metabolite1->Metabolite2 CYP3A4 Excretion Excretion Metabolite2->Excretion G cluster_0 Non-Deuterated Ulipristal Acetate cluster_1 Deuterated Ulipristal Acetate Ulipristal Ulipristal Acetate (C-H bond) Metabolism_H Metabolism (CYP3A4) Ulipristal->Metabolism_H Fast Metabolites_H Metabolites Metabolism_H->Metabolites_H Deut_Ulipristal Deuterated Ulipristal Acetate (C-D bond) Metabolism_D Metabolism (CYP3A4) Deut_Ulipristal->Metabolism_D Slow Metabolites_D Metabolites Metabolism_D->Metabolites_D G Start Dosing of Animal Models Sampling Serial Blood Sampling Start->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Comparison Statistical Comparison PK_Analysis->Comparison

References

Benchmarking Ulipristal-d3 based methods against other analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of Ulipristal (B1683391) Acetate (B1210297) (UPA) in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard is a critical factor influencing the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of analytical methods for UPA, benchmarking the performance of the stable isotope-labeled internal standard, Ulipristal-d3, against other analytical standards, including a different deuterated analog and a non-deuterated structural analog.

This comparison summarizes key performance parameters from published and patented analytical methods, offering a clear overview of their respective strengths and limitations. The data presented is intended to assist researchers in selecting the most suitable analytical strategy for their specific research needs.

Comparative Analysis of Analytical Method Performance

The following tables summarize the quantitative performance of various LC-MS/MS methods for the determination of Ulipristal Acetate, categorized by the internal standard employed.

Table 1: Performance Characteristics of Ulipristal Acetate LC-MS/MS Methods Using Deuterated Internal Standards
ParameterMethod 1: this compound[1][2]Method 2: this compound[3]Method 3: Ulipristal-d6[4]
Linearity Range (ng/mL) 0.0500 - 1000.300 - 300Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05000.3000.2
Intra-day Precision (%CV) ≤ 8.8%Within limits< 15%
Inter-day Precision (%CV) ≤ 10.5%Within limits< 15%
Intra-day Accuracy (%bias) -4.4% to 5.6%Within limitsNot Specified
Inter-day Accuracy (%bias) -3.3% to 4.2%Within limitsNot Specified
Extraction Recovery (%) 85.3% - 92.5%Not SpecifiedUPA: 82.3% - 85.7%; IS: 88.6%
Matrix Effect (%) 93.8% - 104.5%Not SpecifiedUPA: 87.2% - 95.6% (IS normalized)
Table 2: Performance Characteristics of Ulipristal Acetate LC-MS/MS Method Using a Non-Deuterated Internal Standard
ParameterMethod 4: Levonorgestrel
Linearity Range (ng/mL) 1 - 300
Lower Limit of Quantification (LLOQ) (ng/mL) 1
Intra-day Precision (%CV) 2.7% to 7.0%
Inter-day Precision (%CV) Not Specified
Intra-day Accuracy (%) 94.2% to 99.8%
Inter-day Accuracy (%) Not Specified
Extraction Recovery (%) Not Specified
Matrix Effect (%) Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further evaluation.

Method 1: LC-MS/MS with this compound Internal Standard[1][2]
  • Sample Preparation: A simple protein precipitation method was employed. To 50 µL of human plasma, methanol (B129727) was added to precipitate proteins. After centrifugation, the supernatant was analyzed.

  • Chromatographic Conditions:

    • Column: ACE Excel 3 C18-PFP

    • Mobile Phase: Gradient elution with a mixture of methanol and water.

    • Flow Rate: Not specified.

    • Run Time: 4 minutes.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Ulipristal Acetate: m/z 476.2 → 134.1

      • This compound (IS): m/z 479.3 → 416.2

Method 3: LC-MS/MS with Ulipristal-d6 Internal Standard[4]
  • Sample Preparation: To 0.1 mL of plasma, 20 µL of Ulipristal acetate-d6 internal standard working solution (100 ng/mL) was added. The sample was then extracted with 3 mL of a dichloromethane/isopropanol (9/1 v/v) mixture. The supernatant was evaporated to dryness and reconstituted in 50 µL of acetonitrile (B52724)/water (1:1 v/v).

  • Chromatographic Conditions:

    • Column: C18 silica (B1680970) gel column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.01% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Not specified.

    • Detection Mode: Not specified.

    • Mass Transitions: Not specified.

Method 4: LC-MS/MS with Levonorgestrel Internal Standard
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Reverse phase C18.

    • Mobile Phase: Isocratic elution.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Ulipristal Acetate: m/z 476.2 → 134.1

      • Levonorgestrel (IS): m/z 313.3 → 245.1

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

Bioanalytical Workflow for Ulipristal Acetate Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound/d6 or Levonorgestrel) Plasma->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection into LC System Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Results Concentration Results Quantification->Results

References

Safety Operating Guide

Safe Disposal of Ulipristal-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ulipristal-d3, a deuterated analog of the selective progesterone (B1679170) receptor modulator Ulipristal acetate (B1210297), is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly, in line with established safety protocols.

Understanding the Hazard Profile

Ulipristal acetate is classified as a toxic solid (UN number 2811) and is harmful if swallowed.[1][2] While specific toxicological data for this compound is not extensively available, it should be handled with the same precautions as its non-deuterated counterpart. It is suspected of damaging fertility or the unborn child.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn at all times when handling this compound.[1][2][3]

Quantitative Data Summary

While specific disposal concentration limits are determined by local regulations, the following table summarizes key hazard and transportation information for Ulipristal acetate, which should be applied to this compound.

ParameterValueReference
UN Number2811[1]
Hazard Class6.1 (Toxic)[1]
Packing GroupIII[1]
GHS ClassificationAcute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Reproductive toxicity (Category 2)[1]
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child)[1]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a laboratory setting. For bulk quantities, consultation with an environmental health and safety (EHS) professional and a licensed hazardous waste disposal contractor is mandatory.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Containment of Spills:

  • In the event of a spill, immediately clean it up.

  • Sweep the solid material carefully to avoid dust formation and place it into a suitable, clearly labeled container for disposal.[3]

3. Waste Collection:

  • All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), unused compound, and spill cleanup materials, must be collected in a designated hazardous waste container.

  • The container should be made of a material compatible with the chemical and be tightly sealed.

  • Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.

4. Disposal Pathway:

  • The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal facility.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Disposal should be conducted in accordance with all applicable country, federal, state, and local regulations.[1]

5. Alternative Disposal for Household Settings (Not Recommended for Laboratories):

  • For unused consumer medication, the FDA provides guidelines for disposal in household trash if a drug take-back program is unavailable.[4] This involves mixing the medicine with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then in the trash.[4] However, this method is not suitable for the disposal of laboratory-grade chemicals.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory environment.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Pathway start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? ppe->spill cleanup Clean up spill immediately. Sweep solid material. spill->cleanup Yes container Place all waste in a designated, labeled hazardous waste container. spill->container No cleanup->container contact_ehs Contact Institutional EHS for Hazardous Waste Pickup container->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling Ulipristal-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Ulipristal-d3 in a laboratory setting. Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure personal safety and proper management of this chemical compound. The information is derived from safety data sheets for Ulipristal Acetate (B1210297) and its deuterated analogs.[1][2][3][4][5][6]

Compound Overview: this compound is a deuterated form of Ulipristal acetate, a selective progesterone (B1679170) receptor modulator.[7] Due to its potent pharmacological activity, it requires careful handling to avoid exposure.[4]

Hazard Identification

Ulipristal acetate is classified as hazardous. Key warnings include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][3][4][5][6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear appropriate protective gloves (e.g., nitrile).[1][8]
Body Protection Protective clothingWear a lab coat or other suitable protective clothing.[1][8]
Eye/Face Protection Safety glasses with side-shields or gogglesEssential to prevent eye contact.[1][8] A face shield may be necessary if there is a risk of splashing.
Respiratory Protection NIOSH/MSHA approved respiratorUse if ventilation is inadequate or when handling powders to prevent inhalation.[1][8]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust.[1][4]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2][3][4]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[2]

  • Store locked up.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][9]

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate the area.

  • Wear appropriate PPE as outlined above.[4]

  • Avoid dust formation.[4]

  • Sweep up the spilled material, place it in a suitable container for disposal, and clean the area thoroughly.[4][9]

  • Prevent the substance from entering drains or water courses.[2][6]

First Aid:

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must comply with local, state, and federal regulations.[1][2][4] Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure a Consult SDS and Understand Hazards b Don Personal Protective Equipment (PPE) a->b c Weigh/Handle Compound in Ventilated Enclosure b->c Proceed to Handling d Perform Experimental Procedures c->d e Decontaminate Work Surfaces d->e Procedure Complete f Dispose of Waste in Accordance with Regulations e->f g Doff and Dispose of Contaminated PPE f->g h Wash Hands Thoroughly g->h

Caption: Workflow for Safe Handling of this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。